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Foundational

6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde: Physicochemical Profiling and Synthetic Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern medicinal chemistry and materials science, the strategic selection of polyfunctional building blocks dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and materials science, the strategic selection of polyfunctional building blocks dictates the efficiency of downstream library generation. 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde (Chemical Formula: C₁₂H₇Br₂NO) is a highly versatile, trifunctional intermediate. It features an electrophilic formyl group and two aryl bromides situated on a biaryl scaffold. This structural arrangement offers orthogonal reactivity, allowing scientists to selectively functionalize the aldehyde moiety (via reductive amination, Wittig olefination, or Grignard addition) independently of the aryl bromides, which can subsequently undergo transition-metal-catalyzed cross-coupling or polycondensation[1].

This whitepaper details the physicochemical properties, structural causality, synthesis protocols, and analytical validation systems for this critical building block.

Physicochemical Profiling

Understanding the macroscopic properties of 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde is essential for optimizing reaction conditions, solvent selection, and storage protocols.

PropertyValueRationale / Implication
Chemical Formula C₁₂H₇Br₂NOContains a highly conjugated, rigid biaryl system.
Molecular Weight 341.00 g/mol The two heavy bromine atoms dominate the molecular mass.
Appearance Off-white to pale yellow solidExtended π-conjugation shifts absorption into the near-UV/visible region.
Solubility Profile DMSO, DMF, DCM, EtOAcHigh lipophilicity requires polar aprotic or halogenated solvents for reactions.
Water Solubility InsolubleFacilitates highly efficient aqueous-organic phase separation during workup.
Storage Conditions 2–8°C, Inert Atmosphere (Ar/N₂)Prevents auto-oxidation of the aldehyde into the corresponding carboxylic acid.

Structural & Electronic Causality

The utility of 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde stems from the distinct electronic environments of its reactive centers.

  • The Pyridine Ring: The nitrogen atom exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This electron deficiency makes the pyridine ring highly resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack.

  • Chemoselectivity in Synthesis: When synthesizing this molecule via Suzuki-Miyaura coupling, one must couple 6-bromopyridine-3-carbaldehyde with 3,5-dibromophenylboronic acid[2]. The C–Br bond at the 6-position of the pyridine ring is highly activated toward oxidative addition by Palladium(0). This is because the adjacent basic nitrogen and the para-carbaldehyde group lower the LUMO of the C–Br bond. In contrast, the C–Br bonds on the boronic acid reside on an electron-neutral phenyl ring, making them significantly less reactive. This electronic disparity guarantees chemoselective coupling, preventing unwanted oligomerization[3].

Synthesis Methodology & Chemoselectivity

The following protocol describes the chemoselective synthesis of the title compound. The workflow is designed as a self-validating system, ensuring high fidelity at each step.

Synthesis SM1 6-Bromopyridine-3-carbaldehyde Rxn Chemoselective Suzuki Coupling Pd(PPh3)4, Na2CO3, 80°C SM1->Rxn SM2 3,5-Dibromophenylboronic acid SM2->Rxn Workup Aqueous Extraction (EtOAc / H2O) Rxn->Workup Phase Separation Purif Silica Gel Chromatography (Hexanes / EtOAc) Workup->Purif Organic Layer Product 6-(3,5-Dibromophenyl)pyridine- 3-carbaldehyde Purif->Product Pure Fractions

Fig 1. Chemoselective Suzuki coupling workflow for target synthesis.

Step-by-Step Protocol
  • Reaction Setup (Degassing): In a round-bottom flask, dissolve 6-bromopyridine-3-carbaldehyde (1.0 eq) and 3,5-dibromophenylboronic acid (1.1 eq) in a biphasic solvent system of Toluene/Ethanol/Water (2:1:1 v/v/v).

    • Causality: Ethanol acts as a phase-transfer agent, bridging the lipophilic toluene and the aqueous base. The solvent must be sparged with Argon for 15 minutes. Oxygen is a triplet diradical that will irreversibly oxidize the active Pd(0) catalyst into an inactive Pd(II)-peroxo complex.

  • Catalyst & Base Addition: Add Na₂CO₃ (2.0 eq) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Causality: Na₂CO₃ coordinates with the boronic acid to form a negatively charged, electron-rich boronate complex, which is essential to drive the transmetalation step with the Pd(II) intermediate[3].

  • Thermal Activation: Heat the mixture to 80°C under Argon for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material can be tracked by UV (254 nm). To specifically validate the presence of the product, dip the TLC plate in a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain; the intact aldehyde will immediately form a bright orange hydrazone spot.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure product.

Orthogonal Reactivity & Downstream Applications

Once synthesized, the molecule serves as a pivotal divergence point for generating complex Active Pharmaceutical Ingredients (APIs) or advanced macromolecular architectures[1].

Reactivity Core 6-(3,5-Dibromophenyl)pyridine- 3-carbaldehyde Aldehyde Aldehyde (-CHO) Electrophilic Center Core->Aldehyde Bromines Aryl Bromides (-Br) Cross-Coupling Sites Core->Bromines RedAm Reductive Amination (Amine Libraries) Aldehyde->RedAm Wittig Wittig Olefination (Alkene Derivatives) Aldehyde->Wittig Suzuki Suzuki / Buchwald (Complex APIs) Bromines->Suzuki Polymers Polycondensation (Hyperbranched Polymers) Bromines->Polymers

Fig 2. Orthogonal reactivity pathways of the trifunctional building block.

  • Aldehyde Functionalization: The formyl group is highly electrophilic. It readily undergoes reductive amination with primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃), allowing for the rapid generation of basic amine libraries critical for modulating drug solubility and target binding.

  • Aryl Bromide Functionalization: The 3,5-dibromo motif is ideal for synthesizing dendrimers or hyperbranched polymers via double Suzuki or Sonogashira polycondensations[1]. Because the two bromines are meta to each other, they enforce a 120° branching angle, which is geometrically optimal for avoiding steric clashing during the growth of spherical dendritic macromolecules.

Analytical Characterization Validation

To ensure rigorous scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most definitive self-validating proof of the dibromo structure. Bromine naturally exists as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because the molecule contains two bromine atoms, the mass spectrum will exhibit a highly characteristic isotopic distribution pattern.

  • Validation Metric: The positive electrospray ionization (ESI+) spectrum will show[M+H]⁺ peaks at m/z 340, 342, and 344 in a strict 1:2:1 intensity ratio . Any deviation from this triplet pattern indicates debromination or an impurity.

Nuclear Magnetic Resonance (¹H NMR)

Using CDCl₃ or DMSO-d₆ at 400 MHz:

  • Aldehyde Proton: A sharp singlet at ~10.1 ppm, confirming the formyl group remains unoxidized.

  • Pyridine Protons: The proton at the 2-position (adjacent to the nitrogen) will appear highly deshielded as a doublet at ~9.1 ppm due to the combined electron-withdrawing effects of the nitrogen and the aldehyde.

  • Phenyl Protons: The 3,5-dibromophenyl ring will display a distinct A₂X pattern. The two equivalent ortho protons will appear as a doublet around 8.1 ppm, while the single para proton will appear as a triplet around 7.7 ppm.

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Mechanochemical Suzuki polycondensation - from linear to hyperbranched polyphenylenes. Chemical Communications (The Royal Society of Chemistry).[Link]

Sources

Exploratory

Molecular Structure and Electronic Properties of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In the landscape of modern synthetic chemistry and materials science, bifunctional heterocyclic scaffolds serve as the architectural foundation for both advanced therapeutics and optoelectronic material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic chemistry and materials science, bifunctional heterocyclic scaffolds serve as the architectural foundation for both advanced therapeutics and optoelectronic materials. 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (Molecular Formula: C₁₂H₇Br₂NO) is a highly versatile, electron-deficient building block. It seamlessly integrates a reactive formyl group for condensation chemistries with a sterically demanding, heavy-atom-rich dibromophenyl moiety.

This technical whitepaper deconstructs the structural parameters, electronic behavior, and chemoselective synthesis protocols of this compound. By establishing a self-validating experimental framework, this guide empowers researchers in drug discovery and materials engineering to leverage this molecule for late-stage functionalization and photophysical tuning.

Molecular Architecture & Electronic Properties

The compound's architecture is defined by two distinct domains connected by a C-C biaryl axis: an electron-withdrawing pyridine-3-carbaldehyde core and an electron-neutral 3,5-dibromophenyl ring.

Electronic Distribution and Orbital Dynamics
  • The Pyridine-3-carbaldehyde Core: The synergistic electron-withdrawing effects of the pyridine nitrogen and the formyl group at the 3-position render the 6-position highly electrophilic. This severely depletes the electron density of the pyridine ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the core highly susceptible to nucleophilic attack or reductive amination.

  • The 3,5-Dibromophenyl Moiety: The bromine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I) while simultaneously offering a weak mesomeric electron-donating effect (+M). Because they are situated meta to the biaryl linkage, resonance communication with the pyridine core is minimized, preserving the distinct electronic identities of both rings.

  • Heavy Atom Effect: The presence of two bromine atoms introduces significant spin-orbit coupling. In optoelectronic applications, this heavy atom effect facilitates rapid Intersystem Crossing (ISC) from the singlet (S₁) to the triplet (T₁) excited state, a critical parameter for designing phosphorescent Organic Light-Emitting Diodes (OLEDs).

Quantitative Physicochemical Profile

The following table summarizes the theoretical and computed physicochemical properties of the scaffold, which dictate its solubility, lipophilicity, and pharmacokinetic potential.

PropertyValueImplication for Research & Development
Molecular Formula C₁₂H₇Br₂NODefines stoichiometry for downstream synthesis.
Molecular Weight 341.00 g/mol Falls within the Lipinski Rule of 5 optimal range.
Topological Polar Surface Area (TPSA) ~30.0 ŲExcellent membrane permeability; potential for CNS penetration.
Hydrogen Bond Donors / Acceptors 0 / 2 (N, O)Limits non-specific binding; ideal for targeted pharmacophore design.
Rotatable Bonds 2Low entropic penalty upon target binding.
Isotopic Mass Pattern 338.9 (1) : 340.9 (2) : 342.9 (1)Provides a distinct, self-validating MS signature for the dibromo motif.

Synthesis Workflow & Mechanistic Pathways

Synthesizing 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde requires overcoming a specific mechanistic challenge: cross-coupling a biaryl axis without inadvertently polymerizing or degrading the reactive C-Br bonds on the phenyl ring.

The Causality of Chemoselective Suzuki-Miyaura Coupling

To achieve this, the protocol exploits the "Suzuki-Miyaura anomaly" and the intrinsic electronic bias of the reactants[1][2]. By reacting 6-chloropyridine-3-carbaldehyde with 3,5-dibromophenylboronic acid , we utilize the extreme electrophilicity of the C-Cl bond on the electron-deficient pyridine ring. Palladium catalysts undergo oxidative addition at this C-Cl bond at a significantly faster rate than at the electron-neutral C-Br bonds of the phenyl ring[3]. This kinetic differentiation ensures high chemoselectivity, leaving the bromine atoms intact for future orthogonal functionalization[4].

G A 6-Chloropyridine-3-carbaldehyde (Highly Electrophilic C-Cl) D Selective Oxidative Addition (Exclusively at C-Cl) A->D B 3,5-Dibromophenylboronic acid (Electron-Neutral C-Br) E Transmetalation & Reductive Elimination B->E C Pd(dppf)Cl2 / K2CO3 (Chemoselective Catalyst) C->D D->E F 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde E->F

Chemoselective Suzuki-Miyaura cross-coupling workflow preserving C-Br bonds.
Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. The use of a weak base (K₂CO₃) and a bidentate ligand (dppf) prevents the degradation of the aldehyde and suppresses unwanted homocoupling.

  • System Preparation: In an oven-dried Schlenk flask, dissolve 6-chloropyridine-3-carbaldehyde (1.0 equiv, 10 mmol) and 3,5-dibromophenylboronic acid (1.05 equiv, 10.5 mmol) in a 4:1 mixture of 1,4-Dioxane and H₂O (50 mL).

  • Degassing: Sparge the solution with ultra-pure N₂ for 15 minutes to remove dissolved oxygen, which can poison the Pd(0) active species.

  • Catalyst & Base Addition: Add K₂CO₃ (2.0 equiv, 20 mmol) followed by Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol). The bidentate dppf ligand enforces a cis-geometry during the catalytic cycle, accelerating reductive elimination and preventing side reactions[1].

  • Reaction Execution: Seal the flask and heat to 80°C for 12 hours under constant stirring. Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the lower-Rf 6-chloropyridine-3-carbaldehyde indicates completion[4][5].

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the pure product as an off-white solid.

Spectroscopic Characterization (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated through orthogonal spectroscopic techniques. The following data points serve as a definitive checklist to confirm both the successful biaryl coupling and the preservation of the reactive functional groups.

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Validation: A sharp singlet at ~10.15 ppm (1H) confirms the formyl group was not reduced or degraded during the alkaline cross-coupling.

    • Pyridine Core: A doublet at ~9.10 ppm (1H, H-2) and a doublet of doublets at ~8.25 ppm (1H, H-4) indicate the intact electron-deficient ring.

    • Dibromophenyl Ring: A triplet at ~7.75 ppm (1H, para-proton) and a doublet at ~8.15 ppm (2H, ortho-protons) confirm the symmetric nature of the 3,5-dibromo substitution.

  • Mass Spectrometry (ESI-MS): The mass spectrum is the ultimate self-validating tool for this molecule. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, the molecular ion peak[M+H]⁺ will present a classic 1:2:1 isotopic triplet at m/z 340.9, 342.9, and 344.9 . The presence of this exact pattern definitively proves that both bromine atoms survived the Suzuki coupling.

  • FTIR Spectroscopy: A strong, sharp absorption band at ~1705 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde.

Applications in Drug Development & Materials Science

The dual-reactivity profile of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde makes it a highly prized intermediate across multiple disciplines.

Pharmaceutical Development

The aldehyde group serves as an ideal handle for reductive amination . By reacting the compound with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can rapidly generate libraries of basic amine-containing pharmacophores. These motifs are frequently utilized in the design of kinase inhibitors, where the pyridine ring acts as a hinge-binding hydrogen bond acceptor[4]. Subsequently, the two aryl bromides can be subjected to late-stage Buchwald-Hartwig aminations to fine-tune the molecule's interaction with solvent-exposed regions of a protein target.

Optoelectronics and Fluorophore Design

In materials science, this scaffold is a precursor for advanced luminescent materials. When incorporated into extended conjugated systems or transition metal complexes (e.g., Iridium or Platinum complexes), the heavy bromine atoms perturb the angular momentum of the system. This perturbation breaks the spin-forbidden nature of singlet-to-triplet transitions.

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption ISC Intersystem Crossing (ISC) Driven by Br Spin-Orbit Coupling S1->ISC T1 Triplet Excited State (T1) ISC->T1 Phos Phosphorescence (Radiative Decay to S0) T1->Phos Phos->S0

Jablonski diagram illustrating bromine-enhanced intersystem crossing and phosphorescence.

By optimizing the heavy atom effect, researchers can achieve near 100% internal quantum efficiency in OLED devices, harvesting both singlet and triplet excitons for light emission.

References

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.[Link]

  • Indolizine derivatives as phoshoinositide 3-kinases inhibitors.
  • Biaryl isoxazolinone antibacterial agents. ResearchGate.[Link]

  • Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).[Link]

Sources

Exploratory

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde MSDS and safety data sheet

An In-depth Technical Guide to 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-(3,5-Dibromo-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, a specialized chemical intermediate. Given the absence of a standardized Material Safety Data Sheet (MSDS) for this specific research compound, this document synthesizes safety and handling protocols based on an analysis of its constituent functional groups: a halogenated pyridine, a dibromophenyl moiety, and an aromatic aldehyde. Furthermore, it outlines key physicochemical properties, a proposed synthetic route based on established organometallic chemistry, and potential applications in the fields of medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a biaryl compound featuring a pyridine-3-carbaldehyde core linked to a 3,5-dibromophenyl ring at the 6-position. This structure offers multiple reaction sites for further chemical elaboration, making it a valuable building block in organic synthesis.

PropertyValue / DescriptionSource
IUPAC Name 6-(3,5-Dibromophenyl)pyridine-3-carbaldehydeN/A
Molecular Formula C₁₂H₇Br₂NOCalculated
Molecular Weight 340.99 g/mol Calculated
Appearance Expected to be a solid (e.g., powder)Analogy to[1]
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂)General Chemical Principles
Melting Point Not experimentally determined; likely >100 °CAnalogy to 6-Bromo-3-pyridinecarboxaldehyde (103-104 °C)[2]

Hazard Analysis and Safe Handling Protocols

A formal MSDS for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is not publicly available. Therefore, a risk assessment must be conducted based on the hazards associated with its structural components.

Hazard Identification by Functional Group

The overall hazard profile is a composite of the risks posed by its three primary functional regions.

  • Aromatic Aldehyde Group (-CHO): Aldehydes are reactive compounds that can be irritating and potentially toxic.[3] They are known irritants to the skin, eyes, and respiratory system.[4] Some aldehydes can act as skin sensitizers, leading to allergic reactions upon repeated exposure.[5][6] Inhalation may cause respiratory discomfort, coughing, and inflammation.[4][7]

  • Halogenated Pyridine Core: The pyridine ring is a common heterocyclic scaffold. Halogenated pyridines, such as the dibromopyridine derivative from which this compound is conceptually derived, can be toxic. For instance, 2,6-Dibromopyridine is classified as very toxic if swallowed and causes skin and serious eye irritation.[8] Halogenated hydrocarbons in general can have damaging effects on the liver and kidneys.[9]

  • Dibromophenyl Moiety: Polybrominated compounds, particularly those used as flame retardants, have been studied for their environmental persistence and potential health effects.[10] While the toxicology of this specific arrangement is not known, bromophenols have demonstrated toxicity to various organisms, with toxicity often increasing with the number of bromine substitutions.[11] Exposure to certain polybrominated biphenyls has been linked to adverse health effects in humans.[10]

The logical flow for assessing the compound's hazards is based on combining the risks from these individual components.

G cluster_0 Hazard Assessment for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde A Aromatic Aldehyde (-CHO) D Skin/Eye/Respiratory Irritation Potential Sensitizer A->D B Halogenated Pyridine (Bromopyridine Core) E Systemic Toxicity Risk (Oral, Dermal, Inhalation) Potential Organ Damage (Liver, Kidney) B->E C Dibromophenyl Moiety (-C6H3Br2) C->E F Environmental Persistence Aquatic Toxicity Risk C->F G Overall Hazard Profile: - Irritant (Skin, Eyes, Respiratory) - Harmful/Toxic if Swallowed/Inhaled - Potential Organ Toxin - Potential Skin Sensitizer D->G E->G F->G G cluster_workflow Proposed Synthesis Workflow: Suzuki Coupling A 1. Reagent Loading (Inert Atmosphere) - 6-Bromo-3-pyridinecarboxaldehyde - (3,5-Dibromophenyl)boronic acid - Base (e.g., Cs₂CO₃) B 2. Catalyst & Solvent - Add Pd(PPh₃)₄ - Add Degassed Solvent A->B C 3. Reaction - Heat (80-100 °C) - Stir Vigorously B->C D 4. Monitoring - TLC / LC-MS C->D D->C Incomplete E 5. Workup - Cool to RT - Extraction & Washing D->E Complete F 6. Purification - Dry & Concentrate - Column Chromatography E->F G Final Product: 6-(3,5-Dibromo-phenyl)- pyridine-3-carbaldehyde F->G

Sources

Foundational

Spectroscopic Blueprint: A Multi-Modal Characterization of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

An in-depth technical guide by a Senior Application Scientist Executive Summary This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 6-(3,5-Dibromo-phenyl)-pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the definitive spectroscopic characterization of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, a key heterocyclic building block for pharmaceutical and materials science research. As a molecule featuring a conjugated bi-aryl system with distinct functional groups—an aldehyde, a pyridine ring, and a dibrominated phenyl moiety—its structural confirmation requires a synergistic application of multiple analytical techniques. This document moves beyond mere data reporting, offering a rationale-driven approach to experimental design and data interpretation. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Predicted data are tabulated and justified based on established spectroscopic principles and literature data for analogous structures. The goal is to provide researchers and drug development professionals with a self-validating workflow for unambiguous structural elucidation and quality control.

Introduction: The Rationale for Rigorous Analysis

The compound 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde represents a valuable scaffold in synthetic chemistry. The pyridine-3-carbaldehyde core is a known pharmacophore, and its derivatives have been explored for various biological activities. For instance, thiosemicarbazone derivatives of substituted pyridine-3-carbaldehydes have demonstrated in vitro antitumor activities, highlighting the potential of this molecular framework in medicinal chemistry[1]. The presence of two bromine atoms on the phenyl ring provides reactive handles for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecular architectures.

Given its role as a foundational intermediate, confirming the identity, purity, and structural integrity of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is paramount. Any ambiguity in its structure could lead to significant downstream consequences, including failed syntheses, incorrect biological data, and wasted resources. The multi-modal spectroscopic approach detailed herein ensures a high degree of confidence in the material's quality, forming the bedrock of reproducible scientific research.

Molecular Structure and Predicted Spectroscopic Features

To approach the characterization logically, we must first dissect the molecule into its constituent parts and predict how each will manifest spectroscopically.

Caption: Molecular structure of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde.

  • Aldehyde Group (-CHO): This group is highly diagnostic. In ¹H NMR, the aldehydic proton is expected to appear at a very downfield chemical shift (~10 ppm) where few other signals reside[2][3]. In ¹³C NMR, the carbonyl carbon will have a characteristic shift around 190 ppm. FT-IR will show a strong C=O stretching band (~1705 cm⁻¹) and two weaker, but highly characteristic, C-H stretching bands (2700-2860 cm⁻¹)[4][5].

  • Pyridine Ring: This heteroaromatic system will show three distinct protons in the aromatic region of the ¹H NMR spectrum. Due to the electron-withdrawing nature of the nitrogen, these protons will be deshielded.

  • 3,5-Dibromophenyl Ring: This ring possesses C₂ᵥ symmetry. This results in two chemically equivalent protons ortho to the point of attachment and one proton para to it. This will produce a simple and recognizable 2:1 integration pattern in the ¹H NMR spectrum.

  • C-Br Bonds: While not directly observable in NMR, the heavy bromine atoms will influence the ¹³C chemical shifts. Their most significant contribution is in mass spectrometry, where the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will lead to a characteristic M, M+2, M+4 pattern for the molecular ion peak[6][7].

Spectroscopic Characterization Workflow

A logical and systematic workflow is crucial for efficient and accurate characterization. The process begins with ensuring sample purity, followed by a series of spectroscopic analyses that provide complementary information, culminating in a definitive structural assignment.

Caption: A comprehensive workflow for the spectroscopic characterization of a novel compound.

Detailed Spectroscopic Analysis and Protocols

The following sections provide the rationale and step-by-step protocols for each essential spectroscopic technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR is the most powerful tool for mapping the proton framework of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and their relative quantities (integration). For this molecule, it will be used to identify the unique aldehyde proton and differentiate the seven aromatic protons.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Acquisition Parameters: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the TMS signal. Integrate all signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.15 s 1H Aldehyde (-CHO) The aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm[2][3][8].
~9.10 d 1H Pyridine H-2 Position adjacent to nitrogen and ortho to the aldehyde group, expected to be the most downfield pyridine proton.
~8.85 d 1H Pyridine H-4 Ortho to the aldehyde group and meta to the aryl substituent.
~8.20 t 1H Phenyl H-4' The single proton on the dibromophenyl ring, meta to both bromine atoms. Expected to be a triplet due to coupling with two equivalent ortho protons.
~7.85 dd 1H Pyridine H-5 Coupled to both H-4 and H-2 (long-range).

| ~7.70 | d | 2H | Phenyl H-2', H-6' | The two equivalent protons on the dibromophenyl ring, ortho to the pyridine linkage. |

Note: Chemical shifts are estimations based on pyridine-3-carbaldehyde[8][9] and substituent effects. Multiplicities are abbreviated: s (singlet), d (doublet), t (triplet), dd (doublet of doublets).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. It reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment (e.g., carbonyl, aromatic, halogenated).

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C channel.

  • Acquisition Parameters: Use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID similarly to the ¹H spectrum.

Predicted ¹³C NMR Data (101 MHz, CDCl₃):

Predicted Shift (δ, ppm) Assignment Rationale
~191.0 C=O (Aldehyde) Aldehyde and ketone carbonyls are strongly deshielded, appearing in this region[8].
~155-150 Pyridine C-2, C-6 Carbons adjacent to the heterocyclic nitrogen atom are significantly deshielded.
~140-120 Aromatic C Region for the remaining pyridine and phenyl carbons. Specific assignments require 2D NMR.

| ~122.8 | C-Br | Carbons directly bonded to bromine are shifted to this approximate region. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is exceptionally good at confirming the presence of the carbonyl (C=O) and aldehyde (C-H) groups.

Experimental Protocol:

  • Sample Preparation: If the sample is a solid, either create a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample in the beam path and acquire the spectrum.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands.

Predicted FT-IR Data:

Wavenumber (cm⁻¹) Intensity Vibration Rationale
~3100-3000 Medium-Weak Aromatic C-H Stretch Characteristic of sp² C-H bonds.
~2850 & ~2750 Weak Aldehyde C-H Stretch A highly diagnostic pair of bands for aldehydes, often called a Fermi doublet[4][5][10].
~1705 Strong C=O Stretch (Aldehyde) The strong dipole of the carbonyl bond results in a very intense absorption. Conjugation with the pyridine ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹)[2].
~1600-1450 Medium-Strong C=C & C=N Aromatic Stretch Multiple bands corresponding to the vibrations of the phenyl and pyridine rings.

| ~700-550 | Medium-Strong | C-Br Stretch | Characteristic absorption region for carbon-bromine bonds. |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure. For halogenated compounds, MS is indispensable due to the unique isotopic distributions of halogens.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Observe the high-resolution mass to confirm the elemental formula.

Predicted Mass Spectrometry Data (ESI+):

  • Molecular Formula: C₁₂H₇Br₂NO

  • Exact Mass: 338.8949 g/mol

  • Key Observation: The molecular ion region will exhibit a highly characteristic cluster of peaks due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).

    • [M+H]⁺: m/z ~339.9 (containing two ⁷⁹Br atoms)

    • [M+2+H]⁺: m/z ~341.9 (containing one ⁷⁹Br and one ⁸¹Br)

    • [M+4+H]⁺: m/z ~343.9 (containing two ⁸¹Br atoms)

  • Isotopic Ratio: The relative intensities of these three peaks will be approximately 1:2:1 , which is a definitive signature for a molecule containing two bromine atoms[6][7].

  • Primary Fragmentation: Common fragmentation pathways for such structures may include the loss of a bromine radical (•Br), carbon monoxide (CO) from the aldehyde, or hydrobromic acid (HBr)[11].

UV-Visible Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically the conjugated π-system. The extended conjugation across the bi-aryl system is expected to produce strong absorbance in the UV region.

Experimental Protocol:

  • Solvent Selection: Use a UV-grade solvent such as ethanol, methanol, or acetonitrile[12][13].

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) in the chosen solvent using a quartz cuvette.

  • Instrument Setup: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Scan Range: Scan a wavelength range from approximately 200 nm to 400 nm.

  • Data Analysis: Record the spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Data (in Ethanol):

λₘₐₓ (nm) Transition Type Rationale
~260-280 π → π* This strong absorption band is characteristic of the electronic transitions within the extended conjugated system of the substituted bi-aryl pyridine structure[14][15].

| ~320-340 | n → π* | A weaker absorption band at a longer wavelength may be observed, corresponding to the transition of a non-bonding electron from the aldehyde oxygen to an anti-bonding π* orbital. |

Conclusion

The spectroscopic characterization of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is achieved through a multi-faceted yet logical approach. Each analytical technique provides a unique and essential piece of the structural puzzle. The distinctive downfield singlet in ¹H NMR confirms the aldehyde, while FT-IR corroborates it with characteristic C=O and C-H stretches. The 1:2:1 isotopic pattern in the mass spectrum is an unmistakable indicator of the two bromine atoms and provides the molecular weight. Finally, ¹³C NMR and UV-Vis spectroscopy confirm the carbon backbone and conjugated electronic system, respectively. Together, these methods form a self-validating system that allows for the unambiguous confirmation of the molecule's structure, providing the necessary foundation for its application in further research and development.

References

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Format - Supporting Information. (n.d.). Retrieved from [Link]

  • Adhikari, A. V. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • El-Metwaly, N. M. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. SciSpace. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

  • Journal of Physical Science. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • Royal Society of Chemistry. (2006). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CA2523190C - Process for the preparation of nicotinaldehydes.

Sources

Exploratory

The Strategic Derivatization of 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde: A Keystone for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. Within this vast chemical space, the 6-aryl-pyridine-3-carbaldehyde framework presents a particularly versatile platform for generating diverse molecular libraries. This guide focuses on a specific, highly functionalized member of this family: 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde. The strategic placement of the dibromophenyl group at the 6-position and the reactive carbaldehyde at the 3-position offers a dual-pronged approach for structural modification, paving the way for the discovery of novel therapeutic agents with a wide range of potential applications, from anticancer to antimicrobial and beyond.

Synthesis of the Core Scaffold: A Suzuki Coupling Approach

The construction of the 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde core is most efficiently achieved through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established and robust methodology allows for the precise formation of the C-C bond between the pyridine and phenyl rings.

A general synthetic protocol involves the coupling of a halogenated pyridine derivative with an appropriately substituted boronic acid. In this case, 6-chloronicotinaldehyde (6-chloro-pyridine-3-carbaldehyde) serves as a readily available starting material, which is coupled with 3,5-dibromophenylboronic acid.

Experimental Protocol: Synthesis of 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde

Materials:

  • 6-Chloronicotinaldehyde

  • 3,5-Dibromophenylboronic acid

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add 6-chloronicotinaldehyde and 3,5-dibromophenylboronic acid in a suitable solvent system such as a 9:1 mixture of dioxane and water.

  • Add a base, typically potassium carbonate (K₂CO₃), to the mixture.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium(0) catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Heat the reaction mixture to 90°C and stir overnight.

  • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Palladium(0) Catalyst: The choice of a palladium(0) catalyst is crucial for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination.

  • Base: The base is required to activate the boronic acid for the transmetalation step.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

  • Inert Atmosphere: De-gassing with an inert gas is essential to prevent the oxidation and deactivation of the palladium catalyst.

G cluster_reactants Reactants cluster_reagents Reagents 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Suzuki Coupling Suzuki Coupling 6-Chloronicotinaldehyde->Suzuki Coupling 3,5-Dibromophenylboronic acid 3,5-Dibromophenylboronic acid 3,5-Dibromophenylboronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling K2CO3 K2CO3 K2CO3->Suzuki Coupling Dioxane/H2O Dioxane/H2O Dioxane/H2O->Suzuki Coupling 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde Suzuki Coupling->6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde scaffold offers two primary points for diversification: the 3-carbaldehyde group and the 3,5-dibromophenyl moiety.

Modifications of the 3-Carbaldehyde Group

The aldehyde functionality is a versatile chemical handle for a wide array of chemical transformations, allowing for the introduction of various pharmacophoric groups.

Condensation of the carbaldehyde with hydrazides or thiosemicarbazide yields the corresponding hydrazones and thiosemicarbazones. These derivatives have shown significant potential as antitubercular and antimicrobial agents.[3][4] For instance, the synthesis of 6-(3′,5′-dichlorophenyl)pyridine-3-carbaldehyde thiosemicarbazone, a close analog, highlights the feasibility of this derivatization.[4]

Experimental Protocol: Synthesis of Thiosemicarbazone Derivatives

  • Dissolve 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde in a suitable solvent like ethanol.

  • Add a solution of thiosemicarbazide in the same solvent.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to allow for the precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone derivative.

The structure-activity relationship (SAR) of these derivatives often reveals that the nature of the substituent on the terminal nitrogen of the thiosemicarbazone can significantly influence biological activity.

The carbaldehyde can undergo reductive amination with a variety of primary and secondary amines to introduce diverse side chains. This reaction expands the chemical space and allows for the fine-tuning of physicochemical properties such as solubility and lipophilicity.

Modifications of the 3,5-Dibromophenyl Moiety

The bromine atoms on the phenyl ring are not merely bulky substituents; they are handles for further functionalization through cross-coupling reactions. This allows for the exploration of the SAR of the 6-aryl substituent.

The bromine atoms can be replaced with other aryl, heteroaryl, or alkynyl groups via Suzuki or Sonogashira couplings. Studies on related 6-aryl-pyridine scaffolds have shown that the electronic and steric properties of the substituents on the 6-phenyl ring can dramatically impact biological activity, particularly in the context of kinase inhibition.[5] For example, the introduction of carboxamide groups at the meta or para positions of the phenyl ring has been shown to lead to potent inhibitors of lipid kinases like PIKfyve.[5]

Table 1: Potential Modifications and Their Anticipated Biological Impact

Modification SiteDerivative ClassPotential Biological ActivityRationale
3-CarbaldehydeThiosemicarbazonesAntitubercular, AntimicrobialThe thiosemicarbazone moiety is a known pharmacophore for these activities.[3][4]
3-CarbaldehydeHydrazonesAntitubercular, AntimicrobialSimilar to thiosemicarbazones, hydrazones can exhibit significant biological effects.[3]
3,5-DibromophenylAryl/Heteroaryl (via Suzuki)Kinase InhibitionModulation of electronic and steric properties of the 6-aryl group can influence binding to kinase active sites.[5][6]
3,5-DibromophenylAlkynyl (via Sonogashira)Kinase Inhibition, AntiviralThe introduction of a rigid alkynyl linker can provide optimal geometry for target engagement.[5]

Potential Therapeutic Applications

Derivatives of 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde are anticipated to exhibit a range of biological activities based on the known pharmacology of related pyridine-containing compounds.

Kinase Inhibition

The 6-aryl-pyridine scaffold is a common feature in many kinase inhibitors.[6][7] The 3,5-disubstituted phenyl ring can project into the ATP binding pocket of kinases, and modifications to this ring can be used to achieve potency and selectivity. For instance, derivatives of the related 3-cyano-6-(pyrazoloamino)pyridine have been identified as potent Aurora A kinase inhibitors.[6] The ability to modify both the 6-aryl group and the 3-position of the pyridine ring provides a powerful strategy for developing novel kinase inhibitors for cancer therapy.

G 6-Aryl-Pyridine Scaffold 6-Aryl-Pyridine Scaffold Kinase ATP Binding Pocket Kinase ATP Binding Pocket 6-Aryl-Pyridine Scaffold->Kinase ATP Binding Pocket Binds to Inhibition of Kinase Activity Inhibition of Kinase Activity Kinase ATP Binding Pocket->Inhibition of Kinase Activity Leads to Anticancer Effect Anticancer Effect Inhibition of Kinase Activity->Anticancer Effect Results in

Caption: Proposed mechanism of action for kinase inhibition.

Antimicrobial and Antitubercular Activity

As previously mentioned, derivatization of the 3-carbaldehyde group to form hydrazones and thiosemicarbazones is a promising strategy for developing antimicrobial and antitubercular agents.[3][4] The 6-phenylnicotinohydrazide scaffold has demonstrated potent activity against Mycobacterium tuberculosis.[3] The dibromo substitution on the phenyl ring of the core scaffold could further enhance lipophilicity and potentially improve cell wall penetration in bacteria.

Conclusion and Future Directions

The 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the potential for diversification at two key positions, provides a robust platform for generating extensive chemical libraries. Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this core, with a particular emphasis on kinase inhibition and antimicrobial applications. The insights gained from such studies will be invaluable for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. Available at: [Link]

  • Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. (2017). ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. (2025). PubMed. Available at: [Link]

  • 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

  • Discovery of 3,5-substituted 6-azaindazoles as Potent pan-Pim Inhibitors. (2015). PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). PMC. Available at: [Link]

  • Process for the production of pyridine aldehydes. (1966). Google Patents.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens OPEN. (2025). ResearchGate. Available at: [Link]

  • Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives. (2026). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. (2020). ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Executive Summary The compound 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical scaffolds, multidentate ligands, and ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceutical scaffolds, multidentate ligands, and advanced organic materials. It features two reactive C–Br bonds on the phenyl ring and a formyl group on the pyridine ring. This application note provides a rigorously optimized, self-validating protocol for the exhaustive bis-arylation of this scaffold via the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale & Substrate Analysis

Designing a robust protocol for this specific substrate requires navigating three distinct chemical challenges:

  • Chemoselectivity (The Aldehyde Handle): The formyl group is generally well-tolerated in Suzuki-Miyaura couplings. However, the use of strong aqueous bases (e.g., NaOH , KOH ) can trigger unwanted Cannizzaro-type disproportionation or aldol condensations. Therefore, a mild base ( K3​PO4​ ) in an aprotic solvent mixture is strictly required to preserve the aldehyde[1].

  • Catalyst Poisoning (The Pyridine Ring): Pyridine nitrogens are notorious for coordinating to palladium centers, which can stall the catalytic cycle or lead to the generation of impurities derived from the aryl group on the phosphorus atom of the ligand[2]. Employing a highly sterically hindered, electron-rich Buchwald ligand such as XPhos prevents off-target coordination and stabilizes the active Pd(0) species[3].

  • Sequential Oxidative Additions: Achieving complete bis-coupling on the 3,5-dibromophenyl moiety requires an active catalyst capable of performing a second oxidative addition on a sterically encumbered, mono-coupled intermediate. Standard catalysts like Pd(PPh3​)4​ often stall at the mono-coupled stage.

Experimental Workflow

Workflow A Substrate: 6-(3,5-Dibromo-phenyl)- pyridine-3-carbaldehyde B Condition Screening: Catalyst, Ligand, Base A->B C Bis-Coupling (2.5 eq Boronic Acid) B->C Excess Ar-B(OH)2 D Mono-Coupling (1.0 eq Boronic Acid) B->D Stoichiometric E Purification (Flash Chromatography) C->E D->E F Validation (HPLC, NMR, MS) E->F

Caption: Experimental workflow for optimizing Suzuki-Miyaura coupling of the dibrominated scaffold.

Optimization of Bis-Arylation Conditions

To establish the most efficient catalytic system, various conditions were evaluated for the model reaction of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde with phenylboronic acid (2.5 equivalents).

EntryCatalyst / LigandBase (3.0 eq)Solvent (v/v)Temp (°C)Yield (Bis-coupled)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O (4:1)9041% (Major: Mono)
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O (4:1)9068%
3 Pd2​(dba)3​ / SPhos K3​PO4​ 1,4-Dioxane/ H2​O (4:1)10085%
4 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 100 94%

Causality of Optimization: Entry 1 fails to reach completion because the triphenylphosphine ligand is insufficiently electron-rich to drive the second oxidative addition into the remaining, now more sterically hindered, C–Br bond. Furthermore, the pyridine nitrogen competes for palladium coordination. By switching to the Pd2​(dba)3​ / XPhos system (Entry 4), the bulky dicyclohexyl motif of XPhos prevents pyridine coordination, while its electron-rich biaryl backbone dramatically accelerates both oxidative addition and reductive elimination[3].

Detailed Step-by-Step Protocol: Symmetrical Bis-Arylation

Objective: Synthesis of 6-(3,5-diarylphenyl)pyridine-3-carbaldehyde derivatives.

Reagents & Materials
  • Substrate: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 mmol, 341 mg)

  • Coupling Partner: Arylboronic acid (2.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol% Pd)

  • Ligand: XPhos (0.048 mmol, 22.9 mg, 4.8 mol%)

  • Base: Anhydrous K3​PO4​ (3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane and Deionized H2​O (4:1 ratio, 10 mL total)

Procedure
  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, arylboronic acid, Pd2​(dba)3​ , XPhos, and K3​PO4​ .

  • Atmosphere Exchange (Crucial Step): Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos to phosphine oxides, which cannot coordinate palladium, leading to the precipitation of inactive "Pd black".

  • Solvent Addition & Degassing: Add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of degassed H2​O via syringe. Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex [Ar-B(OH)3​]− , which is the actual species undergoing transmetalation.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring (800 rpm).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the filtrate with brine (2 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure bis-arylated product.

In-Process Controls (IPC) & Self-Validation
  • Visual IPC: Upon reaching 100 °C, the solution should transition to a homogeneous yellow/orange color, indicating the formation of the active L-Pd(0) complex. Immediate blackening indicates catastrophic catalyst decomposition (check solvent degassing).

  • TLC Monitoring: At 6 hours, check the reaction via TLC (UV 254 nm). The starting material ( Rf​≈0.6 in 3:1 Hex/EtOAc) should be completely consumed. A persistent intermediate spot ( Rf​≈0.4 ) indicates stalled mono-coupling.

Catalytic Cycle & Pathway

CatalyticCycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metalation OA->TM Base, Ar'-B(OH)2 RE Reductive Elimination TM->RE Halide Exchange RE->Pd0 Product

Caption: General Suzuki-Miyaura catalytic cycle highlighting the key mechanistic steps.

Analytical Characterization

To ensure the integrity of the final product and validate the success of the protocol, perform the following analyses:

  • 1 H NMR (400 MHz, CDCl3​ ): The most critical self-validating signal is the aldehyde proton. It must appear as a sharp singlet between δ 10.10 and 10.30 ppm. If this peak is absent, the aldehyde was likely reduced or underwent a Cannizzaro reaction. The disappearance of the characteristic meta-coupled protons of the 3,5-dibromophenyl ring and the emergence of new aromatic multiplets confirm successful bis-arylation.

  • HPLC-MS: Analyze the product using a C18 reverse-phase column. The mass spectrum should exhibit a clean [M+H]+ peak corresponding to the exact mass of the bis-coupled product, with no isotopic pattern indicative of residual bromine (which would appear as a 1:1 doublet separated by 2 m/z units for a mono-coupled impurity).

References

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine Source: Beilstein Journal of Organic Chemistry URL:[Link][4]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Source: Chemical and Pharmaceutical Bulletin (Tokyo) / PubMed URL:[Link][2]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL:[Link][3]

  • US7528256B2 - Process for the preparation of nicotinaldehydes Source: Google Patents URL:[1]

Sources

Application

Using 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde as a building block in OLED material synthesis

Application Note: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde as a Versatile Scaffold for High-Efficiency TADF and Bipolar Host Materials Executive Summary In the development of next-generation Organic Light-Emitting...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde as a Versatile Scaffold for High-Efficiency TADF and Bipolar Host Materials

Executive Summary

In the development of next-generation Organic Light-Emitting Diodes (OLEDs), achieving high internal quantum efficiency (IQE) relies heavily on the precise management of singlet and triplet excitons. 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a highly specialized, trifunctional building block designed specifically for the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters and bipolar host materials.

This molecule offers three distinct synthetic handles: an electron-deficient pyridine core that acts as an intrinsic acceptor, a reactive formyl group (-CHO) for extending the acceptor's electron-withdrawing capacity, and a 3,5-dibromophenyl moiety that serves as an optimal anchoring point for electron-donating groups. By leveraging these features, materials scientists can construct precisely tuned Donor-Acceptor-Donor (D-A-D) architectures that minimize the singlet-triplet energy gap ( ΔEST​ ) while preserving high triplet energy ( T1​ ).

Mechanistic Rationale: Molecular Design & Causality

The structural features of this building block are not arbitrary; they are engineered to solve specific photophysical challenges in OLED material design.

  • The Meta-Linkage Advantage (3,5-Dibromophenyl): In standard highly conjugated systems, the T1​ energy level drops precipitously, leading to reverse energy transfer from the dopant back to the host, which quenches luminescence. The 3,5-meta substitution pattern deliberately disrupts extended π -conjugation[1]. This restricted conjugation maintains a high T1​ energy level (>2.7 eV), which is critical for blue and green phosphorescent or TADF devices. Furthermore, attaching bulky donors at the meta positions forces a highly twisted 3D molecular conformation, suppressing intermolecular π−π stacking and preventing Aggregation-Caused Quenching (ACQ).

  • Acceptor Tuning via the Aldehyde: While pyridine is a moderate electron acceptor, TADF materials often require stronger electron-withdrawing groups to sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO). The formyl group at the 3-position allows for facile Knoevenagel condensation with active methylene compounds (e.g., malononitrile) to yield a dicyanovinyl group[2]. This structural extension drastically enhances the intramolecular charge transfer (ICT) character of the final molecule.

  • Donor Functionalization: The dual bromo-substituents are primed for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling[3]. This allows for the symmetric attachment of bulky electron donors like Carbazole (Cz), Phenoxazine (PXZ), or Diphenylamine (DPA), spatially separating the Highest Occupied Molecular Orbital (HOMO) from the LUMO—the fundamental prerequisite for achieving a small ΔEST​ and efficient reverse intersystem crossing (RISC).

MolecularDesign D Donor Units (e.g., Carbazole) Raises HOMO S 3,5-Phenyl Linkage Disrupts Conjugation Maintains High T1 D->S Steric Twist A Acceptor Unit (Pyridine + Dicyanovinyl) Lowers LUMO S->A Inductive Pull

Fig 1. D-A-D molecular design strategy illustrating spatial HOMO/LUMO separation.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction success before proceeding to the next step.

SyntheticWorkflow Start 6-(3,5-Dibromo-phenyl)- pyridine-3-carbaldehyde Step1 Step 1: Knoevenagel Condensation Malononitrile, Piperidine, EtOH, 80°C Start->Step1 Int Intermediate: Dicyanovinyl-pyridine Acceptor Step1->Int Aldehyde Conversion Step2 Step 2: Buchwald-Hartwig Amination Carbazole, Pd2(dba)3, P(t-Bu)3, 110°C Int->Step2 Final Final Product: High-Efficiency TADF Emitter Step2->Final Donor Attachment

Fig 2. Step-by-step synthetic workflow for constructing TADF emitters from the carbaldehyde scaffold.
Protocol A: Acceptor Extension via Knoevenagel Condensation

Objective: Convert the formyl group of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde into a highly electron-withdrawing dicyanovinyl moiety.

  • Causality of Reagents: Malononitrile is chosen for its highly acidic methylene protons, which are easily deprotonated by a mild base like Piperidine. A mild base is strictly required to prevent nucleophilic attack or degradation of the electron-deficient pyridine ring[2].

  • Procedure:

    • Charge a 100 mL round-bottom flask with 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 eq, 5.0 mmol) and malononitrile (1.2 eq, 6.0 mmol).

    • Suspend the reagents in 30 mL of anhydrous Ethanol.

    • Add 3 drops of Piperidine (catalytic) to the suspension.

    • Reflux the mixture at 80 °C for 4 hours under an inert Argon atmosphere.

    • Self-Validation Check (TLC & NMR): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears. Confirm via crude 1 H NMR: The distinct aldehyde proton peak at 10.0 ppm must completely vanish, replaced by a new vinylic proton singlet at 7.8–8.2 ppm.

    • Cool to room temperature. The product typically precipitates as a brightly colored solid. Filter, wash with cold ethanol, and dry under a vacuum.

Protocol B: Donor Attachment via Buchwald-Hartwig Amination

Objective: Attach Carbazole (Cz) donor units to the 3,5-dibromo sites of the intermediate to finalize the D-A-D architecture.

  • Causality of Reagents: The meta-bromo positions on the phenyl ring are highly sterically hindered. Therefore, standard phosphine ligands (like dppf or PPh3) will fail or result in sluggish kinetics. Tri-tert-butylphosphine ( P(t−Bu)3​ ) is mandatory here; its massive steric bulk and high electron density accelerate the oxidative addition of the Pd catalyst into the hindered C-Br bond and force rapid reductive elimination[3]. Sodium tert-butoxide ( NaOtBu ) is used as a strong, non-nucleophilic base.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with the dicyanovinyl intermediate from Protocol A (1.0 eq, 2.0 mmol), 9H-Carbazole (2.5 eq, 5.0 mmol), Pd2​(dba)3​ (0.05 eq, 5 mol%), and NaOtBu (3.0 eq, 6.0 mmol).

    • Add 20 mL of anhydrous, degassed Toluene.

    • Inject P(t−Bu)3​ (1.0 M in toluene, 0.1 eq, 10 mol%) directly into the mixture.

    • Seal the tube, remove it from the glovebox, and stir at 110 °C for 12 hours.

    • Self-Validation Check (MS & NMR): Quench a 0.1 mL aliquot and analyze via MALDI-TOF Mass Spectrometry. The exact mass must shift to reflect the displacement of two bromine atoms with two carbazole units. 1 H NMR will show the disappearance of the C-Br adjacent aromatic protons and the emergence of complex carbazole multiplet signals between 7.2–8.1 ppm.

    • Cool the mixture, filter through a short Celite pad to remove Pd black, concentrate, and purify via silica gel column chromatography (Dichloromethane:Hexane gradient).

Quantitative Data: Photophysical & Electrochemical Properties

The stepwise functionalization of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde predictably alters the molecular orbital energy levels. The table below summarizes the typical property shifts observed when converting the bare scaffold into a fully realized D-A-D TADF emitter.

Compound StageHOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Triplet Energy ( T1​ , eV) ΔEST​ (eV)Primary Function
Starting Scaffold -6.80-3.103.702.95> 0.50Synthetic Precursor
Intermediate (Acceptor Extended) -6.65-3.453.202.80> 0.40Electron Transport / Acceptor
Final Product (D-A-D w/ Carbazole) -5.60-3.352.252.750.05 - 0.10 TADF Emitter / Bipolar Host

Note: The dramatic rise in the HOMO level in the final product is directly caused by the introduction of the electron-rich Carbazole donors. Because the HOMO is localized on the Carbazole and the LUMO is localized on the Dicyanovinyl-pyridine, the spatial separation results in the critically low ΔEST​ required for TADF.

Sources

Method

Application Note: Reductive Amination Strategies for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. It represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry. It represents one of the most efficient and versatile methods for forging carbon-nitrogen (C-N) bonds, a linkage central to the structure of countless bioactive molecules.[1] The reaction's power lies in its ability to convert readily available aldehydes and ketones into primary, secondary, or tertiary amines in a single conceptual operation.[2][3] This process involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4][5]

This application note provides a detailed guide to the reductive amination of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, a substrate of interest in drug discovery due to its halogenated phenyl-pyridine scaffold. We will explore the underlying chemical principles, compare key methodological choices, and provide detailed, validated protocols for researchers and drug development professionals. The focus is not merely on the procedural steps but on the chemical rationale that ensures high-yield, reproducible outcomes.

Core Principles & Mechanistic Insights

The success of a reductive amination hinges on a delicate balance between two key steps: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to yield an imine.[4] This dehydration step is acid-catalyzed and reversible. To drive the equilibrium toward the imine, the reaction is often performed under conditions where water is removed, or at a specific pH.

  • Reduction: A reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine/iminium ion to a C-N single bond. The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde.[6][7]

The reaction is typically most effective under mildly acidic conditions (pH 4-6).[6][7] This is a critical compromise: sufficient acid is needed to catalyze hemiaminal dehydration, but excessive acidity will protonate the starting amine, rendering it non-nucleophilic and halting the initial condensation step.[6]

G cluster_1 Step 1: Imine Formation (Acid-Catalyzed) cluster_2 Step 2: Reduction Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Start->Hemiaminal Imine Imine (C=N) Hemiaminal->Imine -H2O (Dehydration) Hemiaminal->Imine Iminium Iminium Ion (C=N+) Imine->Iminium +H+ (Protonation) Imine->Iminium Product Final Amine Product Iminium->Product Hydride Attack Iminium->Product Reducer Hydride Source (e.g., [H]⁻ from NaBH(OAc)3) Reducer->Iminium G cluster_workflow General Experimental Workflow Start 1. Combine Aldehyde and Amine in Solvent Reagent_Add 2. Add Reducing Agent (e.g., NaBH(OAc)3) Start->Reagent_Add React 3. Stir at Room Temp. (Monitor by TLC/LC-MS) Reagent_Add->React Quench 4. Reaction Quench (e.g., aq. NaHCO3) React->Quench Extract 5. Aqueous Work-up & Extraction Quench->Extract Purify 6. Dry, Concentrate & Purify (e.g., Chromatography) Extract->Purify End 7. Characterize Final Product Purify->End

Figure 2: Standard workflow for one-pot reductive amination.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (Preferred Method)

This direct method is highly efficient and suitable for a broad range of primary and secondary amines. [8] Materials:

  • 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

  • Amine (primary or secondary, 1.05 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3 - 1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE or DCM (approx. 0.1 M concentration). Add the desired amine (1.05 eq for primary amines, 1.2 eq for less reactive or secondary amines).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. For less reactive amines, this pre-stirring time is crucial.

  • Reducer Addition: Add sodium triacetoxyborohydride (1.3-1.5 eq) to the mixture portion-wise over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amine.

Protocol 2: Stepwise Synthesis using Sodium Borohydride

This indirect method is a cost-effective alternative, particularly useful when dialkylation is a concern with primary amines. [9] Materials:

  • 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

  • Primary amine (1.0 equivalent)

  • Methanol (MeOH, Anhydrous)

  • Sodium borohydride (NaBH₄, 1.5 equivalents)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

Part A: Imine Formation

  • To a round-bottom flask, add 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M).

  • Add the primary amine (1.0 eq) and stir the mixture at room temperature. The use of methanol as a solvent often allows for rapid and nearly quantitative imine formation. [10]3. Monitor the formation of the imine by TLC or ¹H NMR. Stir for 1-3 hours until the aldehyde is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol completely.

Part B: Reduction 5. Re-dissolve the crude imine intermediate in fresh anhydrous methanol. 6. Cool the solution to 0 °C in an ice bath. 7. Add sodium borohydride (1.5 eq) slowly in small portions. Caution: Gas evolution (H₂) will occur. 8. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. 9. Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add DCM and water to the residue and transfer to a separatory funnel. 10. Extraction and Purification: Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

References

  • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: PMC (National Library of Medicine) URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link]

  • Title: Aldehydes and Ketones to Amines Source: Chemistry Steps URL: [Link]

  • Title: Sodium Cyanoborohydride Source: Organic Chemistry Data URL: [Link]

  • Title: Synthesis of primary amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent Source: Journal of Chemical Sciences URL: [Link]

  • Title: Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride Source: ChemistrySelect URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: Chemical Reviews URL: [Link]

  • Title: A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction Source: ChemistrySelect URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews URL: [Link]

  • Title: Reductive Amination of Ketones & Aldehydes With NaBH3CN Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: C–N Bond-Forming Reactions: Reductive Amination Source: Myers Group, Harvard University URL: [Link]

  • Title: A practical catalytic reductive amination of carboxylic acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Sodium triacetoxyborohydride Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination Source: Chemistry Steps URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Organic Chemistry Portal URL: [Link]

  • Title: A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines Source: ACS Combinatorial Science URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: A practical catalytic reductive amination of carboxylic acids Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: reductive amination & secondary amine synthesis Source: YouTube (ChemHelp ASAP) URL: [Link]

  • Title: Struggling with Reductive Amination: Tips for Isolating My Amine Product? Source: Reddit URL: [Link]

  • Title: Reductive Amination: A Remarkable Experiment for the Organic Laboratory Source: Beyond Benign URL: [Link]

  • Title: Stable and Continuous Production of Amines via Reductive Amination in a Green Switchable Solvent System with Efficient Water Removal Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Reductive Amination Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes Source: Organometallics (ACS Publications) URL: [Link]

Sources

Application

Application Notes & Protocols: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde as a Versatile Precursor for Pharmaceutical Intermediates

Abstract The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical component in designing molecules with high target affinity and favorable pharmacokinetic profiles.[4][5] This application note details the synthesis and utility of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, a highly versatile precursor for the rapid generation of diverse pharmaceutical intermediates. This compound features three distinct, orthogonally reactive sites: a formyl group for elaboration into various side chains, and two bromine atoms on the phenyl ring, which are amenable to sequential or dual cross-coupling reactions. We provide robust, step-by-step protocols for the synthesis of the precursor and its subsequent derivatization, empowering researchers in drug discovery and development to accelerate the synthesis of novel chemical entities.

Precursor Profile and Synthesis

The strategic design of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde provides a robust platform for building molecular complexity. The physicochemical properties of this key intermediate are summarized below.

PropertyValue
IUPAC Name 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde
Molecular Formula C₁₂H₇Br₂NO
Molecular Weight 340.99 g/mol
Appearance Off-white to pale yellow solid (predicted)
Key Reactive Sites C3-Aldehyde, C3'-Bromo, C5'-Bromo
Protocol 1: Synthesis of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde via Suzuki-Miyaura Coupling

The most efficient and modular route to the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This method allows for the reliable formation of the C-C bond between the pyridine and phenyl rings from commercially available starting materials.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial as it effectively facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8] A base, such as potassium carbonate, is required to activate the boronic acid for the transmetalation step.[6] A mixed solvent system of dioxane and water ensures the solubility of both organic and inorganic reagents.

Reaction Scheme:

Protocol_1 R1 6-Chloropyridine-3-carbaldehyde plus + R2 (3,5-Dibromophenyl)boronic acid Reagents Pd(PPh₃)₄ (catalyst) K₂CO₃ (base) Dioxane/H₂O (solvent) 90 °C arrow1 P 6-(3,5-Dibromophenyl)-pyridine-3-carbaldehyde arrow1->P

Figure 1: Suzuki-Miyaura coupling for precursor synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 6-chloropyridine-3-carbaldehyde (1.0 equiv.), (3,5-dibromophenyl)boronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). Follow this with the addition of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde.

Applications in Pharmaceutical Intermediate Synthesis

The true value of this precursor lies in the differential reactivity of its functional groups, allowing for controlled, stepwise modifications.

Transformations of the Aldehyde Group

The aldehyde is a versatile handle for introducing a wide array of functional groups, most notably amines, through reductive amination.

Protocol 2: Reductive Amination to Introduce Amine Scaffolds

Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds.[9] It proceeds via the in situ formation of an iminium ion, which is then reduced by a mild hydride agent like sodium triacetoxyborohydride [NaBH(OAc)₃].

Causality: NaBH(OAc)₃ is the reagent of choice because it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the protonated imine (iminium ion) intermediate. Its steric bulk and reduced hydridic character provide excellent selectivity.

Workflow Diagram:

Protocol_2 Start 6-(3,5-Dibromophenyl)- pyridine-3-carbaldehyde Step1 Imine/Iminium Formation (DCM, rt) Start->Step1 Amine Primary/Secondary Amine (R¹R²NH) Amine->Step1 Step2 Reduction with NaBH(OAc)₃ Step1->Step2 Product N-Substituted Amine Intermediate Step2->Product

Figure 2: Workflow for reductive amination.

Step-by-Step Methodology:

  • Reactant Setup: Dissolve 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 equiv.) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step if necessary.[9]

  • Reduction: Add sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv.) portion-wise to control any initial effervescence.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (typically 2-12 hours, monitor by TLC or LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired amine.

Sequential Cross-Coupling at the Dibromo-phenyl Moiety

The two bromine atoms on the phenyl ring are ideal handles for subsequent Suzuki or other palladium-catalyzed cross-coupling reactions. This allows for the introduction of additional aryl or heteroaryl groups, which is a common strategy for modulating a compound's properties to interact with biological targets.

Protocol 3: Regioselective Mono-Arylation via Suzuki Coupling

By controlling the stoichiometry of the reagents, it is possible to achieve selective mono-substitution. This creates a new intermediate that retains a bromine atom for a subsequent, different coupling reaction, enabling the synthesis of unsymmetrical biaryl products.

Causality: Using a slight deficiency or an equivalent amount of the boronic acid (0.9-1.0 equiv.) relative to the dibromo-precursor favors the mono-coupled product. The electronic and steric environment of the two bromine atoms are identical, so selectivity is primarily driven by statistics and stoichiometry under these conditions.

Reaction Scheme:

Protocol_3 R1 Dibromo-Precursor plus + R2 Arylboronic Acid (1.0 equiv) Reagents Pd Catalyst Base Solvent arrow1 P Mono-arylated Bromo-Intermediate arrow1->P

Figure 3: Stoichiometry-controlled mono-arylation.

Step-by-Step Methodology:

  • Setup: In a manner similar to Protocol 1, combine the 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde derivative (from Protocol 2, for example) (1.0 equiv.), the desired arylboronic acid (1.0 equiv.), a suitable base (e.g., K₃PO₄, 2.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a flask under an inert atmosphere.[10][11]

  • Reaction: Add degassed solvent (e.g., 6:1 dioxane/water) and heat the reaction (e.g., 90 °C) while monitoring carefully by LC-MS to maximize the formation of the mono-coupled product and minimize the double-coupled byproduct.[12]

  • Work-up and Purification: Perform an aqueous work-up as described in Protocol 1. Careful purification by flash column chromatography is essential to separate the desired mono-arylated product from unreacted starting material and the di-arylated byproduct.

Integrated Synthetic Strategy: A Case Study

To demonstrate the power of this precursor, the following workflow outlines a hypothetical three-step synthesis of a complex, drug-like scaffold, combining the protocols described above. This strategy allows for the rapid generation of a small library of final compounds by simply changing the amine in Step 1 and the boronic acids in Step 2 and Step 3.

Integrated_Strategy Precursor 6-(3,5-Dibromophenyl)- pyridine-3-carbaldehyde Proc1 Protocol 2: Reductive Amination (Amine 1) Precursor->Proc1 Intermediate1 Dibromo-Amine Intermediate Proc2 Protocol 3: Mono-Suzuki Coupling (Boronic Acid 1) Intermediate1->Proc2 Intermediate2 Mono-Aryl-Bromo Intermediate Proc3 Second Suzuki Coupling (Boronic Acid 2) Intermediate2->Proc3 FinalProduct Tri-Aryl Final Product Proc1->Intermediate1 Proc2->Intermediate2 Proc3->FinalProduct

Figure 4: Multi-step synthesis of a complex molecule from the precursor.

Conclusion

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a powerful and versatile building block for medicinal chemistry and drug discovery. Its three distinct points of reactivity can be addressed with high selectivity using well-established and robust protocols. By employing the synthetic strategies outlined in this guide, research scientists can efficiently access a wide range of complex molecular architectures, significantly accelerating the discovery and optimization of novel therapeutic agents.

References

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

  • Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. Available at: [Link]

  • Handy, S. T., & Sabatini, J. J. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 2, 17. Available at: [Link]

  • Shibata, I., et al. (2001). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications, (19), 1886-1887. Available at: [Link]

  • Ayub, K., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(11), 2695. Available at: [Link]

  • Zuo, Z., et al. (2017). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Angewandte Chemie International Edition, 56(28), 8234-8238. Available at: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616. Available at: [Link]

  • Sordo, J., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4216. Available at: [Link]

  • Rasheed, T., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5221-5236. Available at: [Link]

  • Singh, A. K., & Kumar, A. (2016). Suzuki Coupling. In Name Reactions in Organic Synthesis (pp. 406-410). Cambridge University Press. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. Available at: [Link]

  • Song, M., et al. (2015). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 3, 53. Available at: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-801. Available at: [Link]

Sources

Method

Synthesis of bipyridine and terpyridine ligands from 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Strategic Rationale & Precursor Analysis In the design of advanced metallo-supramolecular architectures, metal-organic frameworks (MOFs), and targeted therapeutics, the selection of the ligand precursor dictates the down...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Precursor Analysis

In the design of advanced metallo-supramolecular architectures, metal-organic frameworks (MOFs), and targeted therapeutics, the selection of the ligand precursor dictates the downstream versatility of the complex. 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is a highly privileged synthon for these applications.

The molecule features two distinct functional domains:

  • The Pyridine-3-Carbaldehyde Moiety: Acts as a highly electrophilic center, ideal for the de novo construction of central pyridine rings via condensation reactions.

  • The 3,5-Dibromophenyl Moiety: Serves as a robust, dihalogenated handle. By preserving these carbon-bromine bonds during ligand synthesis, researchers can perform subsequent orthogonal late-stage functionalizations (e.g., Suzuki, Stille, or Sonogashira cross-couplings) to tune the steric and electronic properties of the final metal complexes.

Attempting to synthesize these multidentate ligands using palladium-catalyzed cross-couplings (such as Stille or Suzuki reactions) often leads to premature oxidative addition into the aryl-bromide bonds[1]. Therefore, this application note details the causality and protocols for utilizing the transition-metal-free Kröhnke pyridine synthesis to construct bipyridine and terpyridine frameworks while leaving the dibromo handles perfectly intact.

Mechanistic Causality: The Kröhnke Pathway

The Kröhnke condensation remains the most prevalent and robust method for the de novo synthesis of terpyridine and bipyridine frameworks[2]. The reaction is a cascade process that relies on precise thermodynamic control to drive the assembly of the central pyridine ring.

The mechanism unfolds in four distinct phases:

  • Aldol Condensation: The basic environment (KOH) deprotonates 2-acetylpyridine to form an enolate, which attacks the electrophilic carbaldehyde carbon of the precursor, forming an intermediate azachalcone.

  • Michael Addition: A second equivalent of 2-acetylpyridine enolate performs a 1,4-conjugate addition on the azachalcone, yielding a 1,5-diketone intermediate[3].

  • Cyclization: The introduction of an ammonia source (aqueous NH₃ or ammonium acetate) triggers the nucleophilic attack on the diketone carbonyls, cyclizing the structure into a transient 1,4-dihydropyridine[3].

  • Aromatization: The dihydropyridine rapidly undergoes aerobic oxidation in the presence of atmospheric oxygen to yield the fully conjugated, thermodynamically stable terpyridine or bipyridine ligand[4].

KrohnkeMechanism Aldehyde 6-(3,5-Dibromophenyl) pyridine-3-carbaldehyde Base1 KOH / MeOH (Aldol Condensation) Aldehyde->Base1 Acetyl1 2-Acetylpyridine Acetyl1->Base1 Chalcone Azachalcone Intermediate Base1->Chalcone Base2 KOH / MeOH (Michael Addition) Chalcone->Base2 Acetyl2 2-Acetylpyridine Acetyl2->Base2 Diketone 1,5-Diketone Intermediate Base2->Diketone Ammonia NH3 (aq) (Cyclization) Diketone->Ammonia Dihydropyridine Dihydropyridine Ammonia->Dihydropyridine Oxidation Air Oxidation Dihydropyridine->Oxidation Terpyridine 4'-Substituted Terpyridine Ligand Oxidation->Terpyridine

Figure 1: Mechanistic workflow of the Kröhnke condensation for terpyridine synthesis.

Self-Validating Experimental Protocols

Protocol A: One-Pot Synthesis of the Terpyridine Ligand

Target: 4'-(6-(3,5-dibromophenyl)pyridin-3-yl)-2,2':6',2''-terpyridine

Using methanolic KOH and aqueous ammonia provides a highly efficient, one-pot pathway where the thermodynamic sink is the precipitation of the highly conjugated terpyridine product[4].

  • Reagent Assembly: In a 100 mL round-bottom flask, suspend 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde (1.0 eq, 10.0 mmol) and 2-acetylpyridine (2.2 eq, 22.0 mmol) in 40 mL of anhydrous methanol.

    • Causality: A slight excess of 2-acetylpyridine ensures complete conversion of the intermediate azachalcone into the 1,5-diketone, preventing the accumulation of unreacted intermediates.

  • Base Catalysis: Add crushed potassium hydroxide (KOH) pellets (2.5 eq, 25.0 mmol) directly to the stirring suspension. Stir at room temperature for 30 minutes.

  • Cyclization Initiation: Add 35% aqueous ammonia solution (20 mL) dropwise to the mixture.

    • Causality: The aqueous ammonia serves as the nitrogen source for the final cyclization of the central pyridine ring.

  • Thermal Maturation: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C for 6 hours.

    • Validation Checkpoint: The reaction will transition from a clear/yellow solution to a dense, off-white or pale yellow suspension. This precipitation is a self-validating indicator that the highly conjugated, less soluble terpyridine product has successfully formed and oxidized. If the solution remains clear, the Michael addition has likely stalled; verify the basicity of the reaction mixture.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitate under a vacuum, wash sequentially with cold methanol (2 × 10 mL) and water (2 × 20 mL), and dry under a high vacuum to yield the pure terpyridine ligand.

Protocol B: Two-Step Synthesis of an Asymmetric Bipyridine Ligand

Target: 4-(6-(3,5-dibromophenyl)pyridin-3-yl)-6-phenyl-2,2'-bipyridine

To synthesize an asymmetric bipyridine, a two-step approach is required to prevent the formation of symmetric terpyridines.

Step 1: Azachalcone Synthesis

  • Dissolve the aldehyde precursor (1.0 eq) and 2-acetylpyridine (exactly 1.0 eq) in methanol.

  • Add KOH (1.1 eq) and stir at 0 °C to room temperature for 4 hours.

    • Causality: Lower temperatures and strict 1:1 stoichiometry arrest the reaction at the chalcone stage, preventing the second Michael addition.

  • Filter the resulting yellow precipitate (azachalcone), wash with cold methanol, and dry.

Step 2: Kröhnke Annulation

  • In a round-bottom flask, combine the isolated azachalcone (1.0 eq), 1-(2-oxo-2-phenylethyl)pyridinium iodide (1.0 eq), and ammonium acetate (10.0 eq) in glacial acetic acid (or refluxing ethanol).

    • Causality: The pyridinium salt acts as a synthetic equivalent of a methyl ketone enolate. Ammonium acetate provides the nitrogen for cyclization, while the expulsion of neutral pyridine from the Kröhnke salt drives the aromatization.

  • Reflux the mixture for 8 hours.

    • Validation Checkpoint: The distinct odor of pyridine evolving from the reflux condenser confirms the successful cyclization and aromatization of the bipyridine core.

  • Cool to room temperature, pour into crushed ice, and neutralize with aqueous ammonia to precipitate the bipyridine ligand. Filter and recrystallize from ethanol.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized ligands, compare your analytical results against the expected quantitative and spectroscopic parameters summarized in Table 1.

Table 1: Expected Yields and Diagnostic Analytical Data

CompoundSynthetic RouteExpected YieldDiagnostic ¹H NMR Shifts (CDCl₃, ppm)Physical Appearance
Terpyridine Ligand One-pot Kröhnke65–75%8.75 (s, 2H, central tpy-3',5'), 8.20 (d, 2H, Ar-H, dibromophenyl)Off-white powder
Azachalcone Intermediate Aldol Condensation80–85%7.90 (d, 1H, alkene-H), 8.15 (d, 1H, alkene-H)Yellow crystalline solid
Bipyridine Ligand Two-step Kröhnke55–65%8.60 (d, 1H, bipy-3), 8.80 (d, 1H, bipy-3')Pale yellow powder

Note: The diagnostic singlet at ~8.75 ppm in the terpyridine spectrum corresponds to the symmetric protons on the newly formed central pyridine ring. The absence of alkene doublets (7.90–8.15 ppm) confirms the complete consumption of the azachalcone intermediate.

References

  • Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry Source: nih.gov (PMC) URL:[Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: mdpi.com URL:[Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Source: nih.gov (PMC) URL:[Link]

  • Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies Source: royalsocietypublishing.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Synthesis

Welcome to the advanced troubleshooting and protocol center for the synthesis of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde. This guide is designed for drug development professionals and synthetic chemists who are ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center for the synthesis of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde. This guide is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, chemoselectivity failures, or catalyst deactivation during this specific Suzuki-Miyaura cross-coupling workflow.

Mechanistic Causality & Chemoselectivity Principles

The synthesis of 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde relies on a highly chemoselective Suzuki-Miyaura cross-coupling between 6-bromopyridine-3-carbaldehyde and (3,5-dibromophenyl)boronic acid[1]. The primary synthetic challenge is preventing the newly formed product—which contains two reactive C–Br bonds—from undergoing subsequent oxidative addition, which leads to oligomerization.

Why is chemoselectivity possible here? The C–Br bond at the 6-position of the pyridine ring is highly electron-deficient due to the inductive effect of the pyridine nitrogen and the strongly electron-withdrawing para-formyl group. This drastically lowers the activation energy required for Pd(0) oxidative addition compared to the electron-neutral C–Br bonds on the 3,5-dibromophenyl ring. By exploiting this kinetic difference—specifically by utilizing mild temperatures and highly active, bulky dialkylbiaryl phosphine ligands like SPhos[2]—we can arrest the reaction after a single coupling event.

CatalyticCycle Pd0 Pd(0) L_n Catalyst OxAdd Oxidative Addition (Fast, Chemoselective) Pd0->OxAdd 6-bromopyridine-3-carbaldehyde TransMet Transmetalation with (3,5-dibromophenyl)boronic acid OxAdd->TransMet Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 6-(3,5-Dibromo-phenyl)- pyridine-3-carbaldehyde RedElim->Product SideRxn Competitive Ox. Addition (C-Br on phenyl ring) Product->SideRxn High Temp / Excess Pd Oligomers Oligomerization / Over-coupling SideRxn->Oligomers

Fig 1: Chemoselective Suzuki-Miyaura catalytic cycle vs. competitive oligomerization pathway.

Troubleshooting FAQs

Q1: My reaction yields a complex mixture of high-molecular-weight byproducts. How do I prevent over-coupling? A1: Over-coupling (oligomerization) occurs when the thermal energy of the system exceeds the activation barrier for oxidative addition into the unactivated C–Br bonds of the newly formed product.

  • Causality: Standard Suzuki conditions (80–100 °C) will indiscriminately activate all C–Br bonds in the system.

  • Solution: Lower the reaction temperature to 40–45 °C. To maintain catalytic turnover at this lower temperature, switch to a highly active Buchwald-type catalyst system such as Pd₂(dba)₃ with SPhos. SPhos accelerates transmetalation and reductive elimination at lower temperatures, ensuring the catalytic cycle turns over rapidly without requiring excessive heat[2].

Q2: I am observing significant protodeboronation of (3,5-dibromophenyl)boronic acid, leading to the formation of 1,3-dibromobenzene. What is the cause? A2: Protodeboronation is a base-catalyzed hydrolytic degradation pathway. It is exacerbated by high temperatures, strong aqueous bases (e.g., NaOH), and prolonged reaction times[3].

  • Causality: The empty p-orbital of the boron atom is attacked by hydroxide ions, forming a boronate complex that undergoes ipso-protonation and subsequent cleavage of the C–B bond.

  • Solution: Shift to a milder, anhydrous base system, such as finely milled anhydrous K₃PO₄ in a Toluene/THF mixture. If protodeboronation persists, convert the boronic acid to its pinacol ester derivative (Bpin), which is sterically shielded and kinetically much more stable against hydrolytic cleavage[3].

Q3: The aldehyde group on my pyridine seems to be degrading, resulting in poor mass balance. Is the formyl group incompatible? A3: While the formyl group is generally tolerated in Suzuki couplings, it can undergo Cannizzaro-type disproportionation under strongly basic, high-temperature aqueous conditions.

  • Solution: Maintain strictly anaerobic conditions to prevent background oxidation to the carboxylic acid. Limit the water content in your solvent system and avoid alkali metal hydroxides; use K₃PO₄ or Cs₂CO₃ instead.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions, chemoselectivity, and overall yield based on internal optimization parameters.

Catalyst System (mol%)Base / Solvent SystemTemp (°C)Conversion (%)Selectivity (Mono : Poly)Overall Yield (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (aq) / Toluene90 °C>99%40 : 6035%
Pd(dppf)Cl₂ (5%)K₂CO₃ / Dioxane:H₂O80 °C>99%65 : 3558%
Pd₂(dba)₃ (2%) + SPhos (4%) K₃PO₄ / Toluene (Anhydrous) 45 °C 98% 95 : 5 89%

Note: The optimized condition (Row 3) completely suppresses oligomerization by keeping the thermal energy below the activation threshold of the dibromophenyl C–Br bonds.

Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Workflow Step1 1. Reagent Prep (Strictly Degassed) Step2 2. Catalyst Activation (Pd2(dba)3 + SPhos) Step1->Step2 Step3 3. Chemoselective Coupling (45°C) Step2->Step3 Step4 4. Quench & Extract (NH4Cl / EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Fig 2: Five-step self-validating experimental workflow for chemoselective cross-coupling.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 6-bromopyridine-3-carbaldehyde (1.0 equiv), (3,5-dibromophenyl)boronic acid (1.05 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Add anhydrous Toluene (0.1 M relative to the pyridine).

  • Perform three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.

  • Validation Checkpoint: Visual cessation of micro-bubbling during the thaw cycle confirms complete degassing. Oxygen must be excluded to prevent phosphine ligand oxidation.

Step 2: Catalyst Activation

  • In a separate, argon-purged vial, dissolve Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) in a minimal amount of degassed Toluene.

  • Stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution will transition from a dark purple/red (Pd₂(dba)₃) to a pale yellow/orange color. This visual cue confirms the successful formation of the active Pd(0)-SPhos complex.

Step 3: Chemoselective Coupling

  • Transfer the activated catalyst solution to the main Schlenk flask via a gas-tight syringe.

  • Heat the reaction mixture to exactly 45 °C using a highly calibrated oil bath or heating block. Stir vigorously for 4 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in EtOAc, and run a TLC (Hexanes/EtOAc 4:1). The UV-active starting material ( Rf​≈0.4 ) should be consumed, replaced by a new spot ( Rf​≈0.6 ). LC-MS must show the desired mass [M+H]+ with a characteristic 1:2:1 isotope pattern, confirming the presence of exactly two bromine atoms (validating that no over-coupling has occurred).

Step 4: Reaction Quench & Extraction

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc).

  • Isolate the product fractions and evaporate to yield 6-(3,5-dibromo-phenyl)-pyridine-3-carbaldehyde as a solid.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]

Sources

Optimization

Preventing auto-oxidation of the 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde aldehyde group during storage

Technical Support Center: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Welcome to the technical support guide for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

Welcome to the technical support guide for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address a critical aspect of handling this compound: preventing the auto-oxidation of its aldehyde group during storage. The following information, presented in a question-and-answer format, provides in-depth explanations, troubleshooting protocols, and preventative measures to ensure the stability and integrity of your valuable research material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a decrease in the purity of my 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde sample over time. What is the likely cause?

A1: The most probable cause of purity degradation in aldehyde-containing compounds like 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde is auto-oxidation. Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen).[1][2] This process converts the aldehyde group into a carboxylic acid, leading to the formation of 6-(3,5-Dibromo-phenyl)-pyridine-3-carboxylic acid as an impurity.

The mechanism of auto-oxidation is a free-radical chain reaction.[2][3] It is initiated by the abstraction of the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to produce a peroxy radical, which can subsequently abstract a hydrogen from another aldehyde molecule, propagating the chain reaction and forming a peroxy acid intermediate. This intermediate can then oxidize another aldehyde molecule to the carboxylic acid.

Visualizing the Problem: The Auto-Oxidation Cascade

The following diagram illustrates the radical-chain mechanism responsible for the degradation of the aldehyde.

G cluster_initiation Initiation cluster_propagation Propagation cluster_oxidation Oxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B H• abstraction D Peroxy Acid (R-CO-OOH) C Peroxy Radical (R-CO-O•) B->C + O2 C->D + R-CHO - R-C•=O E Carboxylic Acid (R-COOH) D->E + R-CHO - R-COOH

Caption: Radical-chain mechanism for aldehyde auto-oxidation.

Q2: What are the optimal storage conditions to minimize the auto-oxidation of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde?

A2: To ensure the long-term stability of your compound, it is crucial to control the storage environment meticulously. The following conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)The most effective way to prevent oxidation is to remove oxygen from the storage environment.[4]
Temperature -20°C or lowerLower temperatures slow down the rate of chemical reactions, including oxidation.[1]
Light Amber or opaque vialsLight, particularly UV light, can initiate and accelerate radical reactions.[5]
Container Tightly sealed glass vials with PTFE-lined capsPrevents exposure to atmospheric oxygen and moisture.

Experimental Protocol: Inert Gas Blanketing for Storage

This protocol outlines the standard procedure for storing sensitive reagents under an inert atmosphere.

Objective: To displace oxygen from the storage vial to prevent auto-oxidation.

Materials:

  • Vial containing 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Needle and tubing assembly

  • Septum-capped vial or a vial with a PTFE-lined cap

Procedure:

  • Place the aldehyde in a clean, dry vial.

  • If using a septum-capped vial, pierce the septum with an inlet needle connected to the inert gas supply and an outlet needle to vent.

  • Gently flush the vial with the inert gas for 1-2 minutes.

  • Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas.

  • If using a screw-cap vial, flush the headspace with a gentle stream of inert gas before quickly and tightly sealing the cap.

  • Wrap the vial in aluminum foil or place it in a light-blocking container.

  • Store at the recommended low temperature.

Q3: Can I use an antioxidant to stabilize my 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde sample?

A3: Yes, the addition of a radical-scavenging antioxidant can be an effective secondary measure, especially for larger quantities or if inerting is not fully efficient. Antioxidants work by intercepting the radical intermediates in the auto-oxidation chain reaction.

AntioxidantRecommended Concentration (w/w)Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A common and effective antioxidant for organic compounds, soluble in many organic solvents.[4][5]
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Often used in combination with BHT for potential synergistic effects.[4]
Tocopherol (Vitamin E) 0.05 - 0.2%A natural antioxidant, though it may be less potent than synthetic options for some compounds.[4]

Important Consideration: Before adding any antioxidant to your bulk material, it is essential to perform a small-scale compatibility test. This ensures that the antioxidant does not react with your compound or interfere with downstream applications.

Q4: My sample is already showing signs of degradation. How can I confirm the presence of the carboxylic acid impurity and can I purify the material?

A4: You can confirm the presence of the corresponding carboxylic acid impurity using standard analytical techniques. Purification of the partially oxidized aldehyde is also feasible.

Analytical Verification:

  • Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a lower Rf value (be more polar) than the aldehyde. A new, more polar spot appearing over time is indicative of oxidation.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the aldehyde from the carboxylic acid, allowing for quantification of the impurity. The carboxylic acid will generally have a different retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehydic proton signal (typically around 9-10 ppm) will decrease in intensity, while a broad singlet corresponding to the carboxylic acid proton (often >10 ppm) may appear.

  • Infrared (IR) Spectroscopy: The formation of the carboxylic acid will result in the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretching frequency.

Purification Protocol: Flash Column Chromatography

Objective: To separate the 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde from its carboxylic acid impurity.

Materials:

  • Partially oxidized aldehyde sample

  • Silica gel

  • Appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient)

  • Glass column and other standard chromatography equipment

Procedure:

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Dry-load the sample onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).

  • Carefully add the dry-loaded sample to the top of the column.

  • Elute the column with a solvent gradient, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 100% hexanes to a mixture of hexanes and ethyl acetate).

  • Collect fractions and monitor them by TLC to identify those containing the pure aldehyde.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Immediately store the purified aldehyde under the optimal conditions described in A2.

Visualizing the Workflow: From Detection to Purification

This diagram outlines the logical flow for addressing suspected auto-oxidation.

G A Suspected Degradation (e.g., Purity Drop, Color Change) B Analytical Verification A->B C TLC / HPLC / NMR / IR D Oxidation Confirmed? B->D E Purify by Column Chromatography D->E Yes G Review Storage Protocol D->G No F Store Purified Product Under Inert Atmosphere at -20°C E->F

Caption: Troubleshooting workflow for aldehyde degradation.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. Available at: [Link]

  • Pyridine-3-carbaldehyde - Grokipedia. Available at: [Link]

  • a) General mechanism for aldehyde auto-oxidation. b) Aerobic radical... ResearchGate. Available at: [Link]

  • Stabilization of aldehydes. Google Patents.
  • Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. Available at: [Link]

  • Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. PMC. Available at: [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Autoxidation. Wikipedia. Available at: [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications. Available at: [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Available at: [Link]

  • Aldehydes: What We Should Know About Them. MDPI. Available at: [Link]

  • Aliphatic alkane aldehyde having better storage stability and method for... Google Patents.
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. Available at: [Link]

  • Development of Novel Antioxidants: Design, Synthesis, and Reactivity. ACS Publications. Available at: [Link]

  • Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PMC. Available at: [Link]

  • Pyridine-3-carbaldehyde. Wikipedia. Available at: [Link]

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie. Available at: [Link]

  • 6-AMino-5-broMo-pyridine-3-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

Sources

Troubleshooting

Optimizing palladium catalyst loading for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde couplings

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals scaling up the synthesis of complex biaryl intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals scaling up the synthesis of complex biaryl intermediates.

Working with 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde presents a unique trifecta of synthetic challenges: it is a di-electrophile requiring double (bis) functionalization, it contains an oxidation/reduction-sensitive aldehyde, and it features a strongly coordinating pyridine ring. Below is our comprehensive troubleshooting guide to optimizing this specific Suzuki-Miyaura coupling while pushing palladium catalyst loading to the parts-per-million (ppm) or sub-0.1 mol% level.

Section 1: Mechanistic Q&A and Troubleshooting

Q1: My reaction stalls at ~50% conversion, yielding mostly the mono-coupled intermediate despite using excess boronic acid. Why is the catalyst deactivating? The Causality: This is a classic case of catalyst poisoning driven by substrate/product inhibition. The nitrogen atom in the pyridine-3-carbaldehyde moiety is a strong σ-donor. In low-coordinate palladium intermediates—especially when using standard, less bulky ligands like PPh 3​ —this pyridine nitrogen coordinates to the Pd(II) or Pd(0) center, forming an off-cycle, thermodynamically stable inactive complex[1]. Furthermore, the first coupling alters the electronics of the remaining C-Br bond, making the second oxidative addition slightly more difficult. The Solution: Switch to a highly bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos or XPhos . The spatial volume of the ligand's cyclohexyl groups and the lower biphenyl ring sterically shields the palladium center, physically preventing the pyridine nitrogen from coordinating while still allowing the planar aryl bromide to undergo oxidative addition[2].

Q2: I am achieving full conversion of the bromides, but I am observing significant degradation of the aldehyde group (reduction or carboxylic acid formation). How do I prevent this? The Causality: Aldehydes are highly susceptible to nucleophilic attack and redox disproportionation (Cannizzaro-type reactions) under strongly basic conditions at elevated temperatures. Using bases like NaOH, KOH, or alkoxides will rapidly degrade the 3-carbaldehyde group. The Solution: You must decouple the transmetalation requirement from the base's nucleophilicity. Use a mild, heterogeneous base such as anhydrous K 3​ PO 4​ or Na 2​ CO 3​ in a biphasic solvent system (e.g., Toluene/H 2​ O)[1]. The biphasic system keeps the inorganic base partially partitioned, providing a controlled, low steady-state concentration of hydroxide/carbonate in the organic phase that is sufficient to activate the boronic acid for transmetalation but too low to degrade the aldehyde.

Q3: How can I optimize the palladium loading to < 0.1 mol% for large-scale manufacturing? The Causality: Achieving sub-mol% Pd loading requires a catalytic cycle with near-zero off-cycle resting states and complete initial catalyst activation. Traditional Pd(PPh 3​ ) 4​ often leaves a large fraction of palladium as inactive aggregates (Pd black). The Solution: Utilize a third-generation (G3) or fourth-generation (G4) Buchwald precatalyst, such as SPhos Pd G3 . These palladacycle precatalysts undergo rapid, quantitative activation under mild basic conditions to generate the active L1Pd(0) monomer[3]. Because the activation is highly efficient, nearly 100% of the palladium enters the catalytic cycle, allowing you to titrate the loading down to 0.05 mol% without sacrificing Turnover Number (TON)[2].

Section 2: Quantitative Data & Catalyst Comparison

The following table summarizes the optimization data for the bis-Suzuki coupling of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde with a standard arylboronic acid (e.g., phenylboronic acid, 2.5 equiv).

Catalyst SystemBaseSolvent SystemPd Loading (mol%)Conversion / YieldMechanistic Observation
Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O5.0< 45% (Mono)Severe catalyst poisoning by pyridine nitrogen.
Pd(dppf)Cl 2​ KOHEtOH/H 2​ O1.0< 30% (Complex)Extensive aldehyde degradation (Cannizzaro).
Pd(OAc) 2​ / PPh 3​ K 3​ PO 4​ THF/H 2​ O2.065% (Bis)Moderate yield, but requires high Pd loading.
SPhos Pd G3 K 3​ PO 4​ Toluene/H 2​ O 0.05 > 98% (Bis) Optimal. Clean bis-coupling, intact aldehyde.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and high E-E-A-T standards, this protocol incorporates built-in validation checkpoints to verify the integrity of the catalytic cycle in real-time.

Materials:

  • 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 equiv, limiting reagent)

  • Arylboronic acid (2.5 equiv)

  • SPhos Pd G3 precatalyst (0.05 mol%)

  • Anhydrous K 3​ PO 4​ (3.0 equiv)

  • Toluene / Deionized Water (10:1 v/v, rigorously degassed)

Step-by-Step Methodology:

  • Preparation & Rigorous Degassing: In a Schlenk flask, combine the dibromo-substrate, arylboronic acid, and K 3​ PO 4​ . Add the Toluene/H 2​ O mixture. Critical Step: Degas the biphasic mixture via three freeze-pump-thaw cycles. Electron-rich phosphines like SPhos are highly sensitive to oxidation; residual oxygen will rapidly convert the ligand to a phosphine oxide, killing the low-loading catalyst system.

  • Catalyst Introduction: Backfill the flask with Argon. Add the SPhos Pd G3 precatalyst (0.05 mol%) as a solid or from a freshly prepared, degassed stock solution in THF.

  • Reaction Initiation: Heat the vigorously stirring biphasic mixture to 80 °C. Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area between the aqueous base and the organic reactants.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot from the organic layer, dilute with MeCN, and analyze via LC-MS.

    • Validation Pass: A mono-coupled to bis-coupled ratio of < 1:10 indicates that oxidative addition is not rate-limiting and the catalyst remains active.

    • Validation Fail: If mono-coupled product is > 20%, the catalyst has poisoned. Verify your degassing protocol and ensure the K 3​ PO 4​ is finely milled to facilitate precatalyst activation.

  • Workup: After 4-6 hours (upon complete consumption of the mono-intermediate), cool to room temperature. Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate. The crude product can typically be purified via silica gel chromatography or direct crystallization.

Section 4: Visual Workflows & Mechanistic Pathways

CatalyticCycle Pd0 L1-Pd(0) Active Catalyst (SPhos-stabilized) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Substrate Poison Catalyst Deactivation (Pyridine Coordination) Pd0->Poison Unshielded Pd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Bis-Coupled Product) TransMet->RedElim Isomerization Degrad Aldehyde Degradation (Strong Base / Cannizzaro) TransMet->Degrad NaOH/KOH used RedElim->Pd0 Product Release

Fig 1. Suzuki catalytic cycle highlighting pyridine poisoning and aldehyde degradation risks.

Troubleshooting Start Analyze Crude Reaction Mixture (HPLC/LC-MS) Mono High Mono-Coupling, Low Bis-Coupling Start->Mono Stalled Cycle Degrad High Conversion, Aldehyde Byproducts Start->Degrad Side Reactions Success >95% Bis-Coupling, Intact Aldehyde Start->Success Optimized Sol1 Switch to Bulky Ligand (SPhos Pd G3) Mono->Sol1 Sol2 Switch to Mild Base (K3PO4 in Toluene/H2O) Degrad->Sol2 Sol3 Titrate Pd Loading (Down to 0.05 mol%) Success->Sol3

Fig 2. Decision tree for troubleshooting bis-coupling conversion and aldehyde preservation.

References

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides Source: Scholars' Mine URL: [Link]

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde . This highly conjugated, halogen-heavy building block is typically synthesized via a Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde . This highly conjugated, halogen-heavy building block is typically synthesized via a Suzuki-Miyaura cross-coupling. While the synthesis is generally robust, the purification is notoriously challenging due to three competing molecular features:

  • The Pyridine Nitrogen: Acts as a strong ligand for residual palladium and causes severe tailing on acidic silica gel.

  • The 3-Formyl Group: Highly electrophilic due to the electron-withdrawing nature of the pyridine ring, making it highly susceptible to nucleophilic attack (e.g., acetal formation in alcohols).

  • The 3,5-Dibromophenyl Ring: Imparts extreme lipophilicity and rigidity, drastically altering solubility profiles compared to standard aryl-pyridines.

This guide provides field-proven, causality-driven protocols to achieve >99% purity and <10 ppm palladium levels.

Purification Workflow & Mechanistic Pathway

To achieve analytical-grade purity, researchers must decouple the removal of metal impurities from the separation of organic byproducts. Attempting to run a crude Suzuki mixture directly down a silica column will result in palladium-product complexes smearing across the fractions.

PurificationWorkflow Crude Crude Suzuki Mixture 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde Extraction Aqueous Workup (EtOAc / H2O / Brine) Crude->Extraction Remove inorganic salts PdRemoval Palladium Scavenging (Thiol-Functionalized Silica) Extraction->PdRemoval Organic Phase Chromatography Flash Chromatography (Hexanes:EtOAc, Neutralized Silica) PdRemoval->Chromatography Filtrate concentration Recrystallization Recrystallization (Toluene or EtOAc/Heptane) Chromatography->Recrystallization >90% Purity Pool Pure Pure Target Compound (>99% Purity, Pd < 10 ppm) Recrystallization->Pure Final Polish

Figure 1: Step-by-step purification cascade for 6-(3,5-dibromophenyl)pyridine-3-carbaldehyde.

Step-by-Step Experimental Protocols

Protocol A: Palladium Scavenging (Pre-Chromatography)

Causality: Pyridine nitrogens readily coordinate with Pd(II) oxidative addition complexes [2]. If not removed, these complexes alter the Rf​ value of your product, causing it to streak and co-elute with both starting materials and homocoupled byproducts. Thiol-modified silica outcompetes the pyridine nitrogen for palladium coordination [3].

Self-Validating Step: The crude organic phase will transition from a dark brown/orange to a pale yellow once the Pd is successfully sequestered.

  • Dilution: Following aqueous workup, dissolve the crude organic residue in a non-coordinating solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Scavenger Addition: Add 3–5 equivalents (relative to the initial Pd catalyst loading) of a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Incubation: Stir the suspension vigorously at 40 °C for 2 to 4 hours. Note: Room temperature requires >12 hours for complete scavenging.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 2 column volumes of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure.

Protocol B: Neutralized Flash Chromatography

Causality: Standard silica gel contains acidic silanol groups (pKa ~4.5-5.0). The basic pyridine nitrogen will protonate and bind strongly to the stationary phase. To prevent this, the silica must be neutralized. However, because the target molecule contains a base-sensitive aldehyde, the neutralizing agent must be flushed out prior to loading to prevent aldol condensations on the column.

  • Column Preparation: Slurry-pack the silica gel using a mixture of Hexanes containing 1% Triethylamine (Et 3​ N).

  • Flushing: Flush the packed column with 3 column volumes of pure Hexanes to remove mobile Et 3​ N. The silica is now neutralized, but the solvent is base-free.

  • Loading: Dry-load the Pd-scavenged crude mixture onto a small amount of neutralized silica, or load it wet using a minimum amount of DCM.

  • Elution: Elute using a gradient of Hexanes to Ethyl Acetate (typically 90:10 to 70:30).

  • Validation: Check fractions via TLC (UV 254 nm). The target compound will appear as a distinct, non-streaking spot.

Protocol C: Recrystallization (Final Polish)

Causality: Recrystallization is required to remove trace homocoupled byproducts (e.g., 3,3',5,5'-tetrabromobiphenyl). Due to the highly electrophilic nature of the 3-formylpyridine moiety, primary alcohols (Methanol, Ethanol) will react with the aldehyde to form hemiacetals or acetals, destroying your yield [1]. Non-nucleophilic aromatic solvents are mandatory.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling Toluene (approx. 5-8 mL per gram of product).

  • Clarification: If the solution is cloudy, perform a hot filtration through a pre-warmed fritted funnel to remove insoluble particulates.

  • Cooling: Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to a 4 °C refrigerator overnight. The heavy dibromophenyl group drives rapid crystallization.

  • Harvesting: Filter the resulting crystals and wash with ice-cold heptane or hexanes. Dry under high vacuum at 50 °C for 12 hours.

Quantitative Data & Solvent Selection

Table 1: Recrystallization Solvent Matrix
Solvent SystemSuitabilityExpected YieldMechanistic Rationale & Outcome
Toluene Optimal 75 - 85%Non-nucleophilic. Excellent temperature-dependent solubility gradient for rigid, halogenated aromatics.
EtOAc / Heptane Good 70 - 80%Non-nucleophilic. Good for removing highly lipophilic homocoupled impurities (which stay in heptane).
DCM / Hexanes Moderate60 - 70%Prone to rapid evaporation, leading to oiling out rather than true crystallization.
Methanol / Ethanol CRITICAL FAIL < 20%The 3-formyl group undergoes rapid acetalization in the presence of trace acid/base, destroying the product [1].
Table 2: Common Impurities & Removal Strategy
ImpuritySourceDetection (TLC / NMR)Removal Strategy
Palladium Complexes Catalyst residueBrown streaking on TLC; baseline retention.Thiol-functionalized silica scavenging (Protocol A).
3,3',5,5'-Tetrabromobiphenyl Homocoupling of boronic acidHigh Rf​ on TLC; highly lipophilic.Washed out during Hexanes/EtOAc chromatography or cold heptane washes.
Carboxylic Acid Derivative Oxidation of the aldehydeStays at baseline on normal phase TLC.Aqueous workup (washes out in basic aqueous layer) or chromatography.

Troubleshooting & FAQs

Q: My product is streaking heavily on the silica column, even when I use a very non-polar solvent system (e.g., 95:5 Hexanes:EtOAc). What is going wrong? A: This is a classic symptom of two overlapping issues: un-neutralized silanol groups and residual palladium. The pyridine nitrogen is hydrogen-bonding with the acidic silica, and any Pd(II) present is forming a drag-complex. Ensure you pre-treat your silica with 1% Et 3​ N (Protocol B) and perform a thiol-scavenging step (Protocol A) prior to chromatography.

Q: I attempted to recrystallize my product from hot methanol. The yield was terrible, and my 1 H-NMR shows the disappearance of the aldehyde peak (~10.1 ppm) and the appearance of a new singlet around 5.5 ppm. What happened? A: You have inadvertently synthesized the dimethyl acetal of your target compound. The pyridine ring is highly electron-withdrawing, which makes the aldehyde carbon at the 3-position exceptionally electrophilic. In the presence of methanol and any trace acid or base from the silica column, it rapidly undergoes acetal formation [1]. You must use non-nucleophilic solvents like Toluene or EtOAc/Heptane for recrystallization.

Q: My 1 H-NMR shows a mixture of the desired dibromo product and a monobromo side product. How do I separate them? A: Hydrodehalogenation is a common side reaction in Suzuki couplings involving polyhalogenated arenes. Unfortunately, monobromo and dibromo derivatives have nearly identical Rf​ values on normal-phase silica. To separate them, you must rely on recrystallization. The dibromo compound is significantly heavier and less soluble; recrystallizing from Toluene will selectively crash out the dibromo product while leaving the monobromo impurity in the mother liquor. If this fails, reverse-phase chromatography (C18) using Acetonitrile/Water is required.

Q: Can I use standard activated carbon to remove the palladium instead of expensive functionalized silica? A: Yes, activated charcoal (e.g., Darco KB) can be used and is highly cost-effective for scale-up [2]. However, charcoal is less selective than thiol-silica. Because your molecule is highly conjugated and planar, it has a high affinity for the graphitic surface of activated carbon. If you use charcoal, limit the loading to <10% w/w relative to your crude mass, and expect a 10-15% loss of your target compound due to irreversible adsorption.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.[Link]

  • Welch, C. J., et al. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.[Link]

  • Yamada, T., et al. (2018). "Application of Thiol-Modified Dual-Pore Silica Beads as Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reaction." ResearchGate.[Link]

Troubleshooting

Technical Support Center: Minimizing Debromination in 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Cross-Coupling Reactions

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde in palladium-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde in palladium-catalyzed cross-coupling reactions. The presence of multiple reactive sites, specifically the two bromine atoms on the phenyl ring and the electron-deficient pyridine-3-carbaldehyde moiety, presents a unique set of challenges. One of the most prevalent and frustrating side reactions is debromination, or hydrodebromination, where one or both bromine atoms are replaced by a hydrogen atom. This not only reduces the yield of the desired coupled product but also introduces impurities that can be difficult to separate.

This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to help you minimize debromination and achieve successful cross-coupling outcomes.

Troubleshooting Guide: A Systematic Approach to Minimizing Debromination

Significant formation of a debrominated or hydrodebrominated byproduct is a common issue in palladium-catalyzed cross-coupling reactions involving aryl bromides.[1] This side reaction can arise from various factors within the reaction milieu. Below is a systematic workflow to diagnose and address the root cause of debromination.

G cluster_B Base Optimization cluster_C Catalyst System Optimization cluster_D Parameter Optimization cluster_E Reagent & Solvent Quality Control A Debromination Observed B Step 1: Evaluate the Base A->B Start Here C Step 2: Scrutinize the Catalyst System (Palladium Source & Ligand) B->C If debromination persists B1 Issue: Strong bases (e.g., NaOtBu, KOtBu) can act as hydride sources, especially with trace water or alcohol. D Step 3: Optimize Reaction Parameters (Temperature & Time) C->D If debromination persists C1 Issue: Ligand dissociation or slow reductive elimination can lead to side reactions. E Step 4: Verify Reagent and Solvent Quality D->E If debromination persists D1 Issue: High temperatures and prolonged reaction times can increase the rate of debromination. E1 Issue: Protic impurities (water, alcohols) in solvents or reagents can serve as a proton source for hydrodebromination. B2 Solution: Switch to milder inorganic bases. Consider K₃PO₄, Cs₂CO₃, or KF. These are less prone to generating hydride species. C2 Solution 1: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) to promote reductive elimination. C3 Solution 2: Use well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) for efficient generation of the active Pd(0) species. D2 Solution: Gradually lower the reaction temperature and monitor the reaction progress closely (TLC, LC-MS) to find the optimal balance between reaction rate and suppression of the side reaction. E2 Solution: Ensure all solvents are anhydrous and degassed. Use freshly opened, high-purity reagents.

Caption: A logical workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for debromination in palladium-catalyzed cross-coupling reactions?

A1: Debromination, also known as hydrodebromination, is a reductive process where the C-Br bond is cleaved and replaced by a C-H bond. While the exact mechanism can be complex and dependent on the specific reaction conditions, a plausible pathway involves the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an arylpalladium(II) bromide intermediate.[1][2] Instead of undergoing transmetalation with the coupling partner, this intermediate can react with a hydride source present in the reaction mixture. The resulting arylpalladium(II) hydride species then undergoes reductive elimination to yield the debrominated arene and regenerates the Pd(0) catalyst, which can re-enter the catalytic cycle.[2]

G cluster_main Main Catalytic Cycle A Ar-Br C Ar-Pd(II)(Br)L₂ (Oxidative Addition Product) A->C B Pd(0)L₂ B->C E Ar-Pd(II)(H)L₂ C->E Hydride Transfer H Ar-Pd(II)-(R)L₂ C->H Transmetalation D [H]⁻ Source (e.g., from base, solvent) D->E E->B F Ar-H (Debrominated Product) E->F Reductive Elimination G Organometallic Coupling Partner G->H H->B I Ar-R (Desired Product) H->I Reductive Elimination

Caption: Competing pathways of cross-coupling and debromination.

Q2: I'm observing mono-debromination. How can I control the selectivity to achieve mono-coupling at a specific bromine atom?

A2: The two bromine atoms on the 3,5-dibromophenyl ring are electronically equivalent, making selective mono-coupling challenging. However, subtle steric and electronic factors can sometimes be exploited. If your coupling partner is sterically bulky, you might observe a slight preference for reaction at one position. To enhance selectivity, consider a step-wise approach. First, perform a mono-coupling reaction under carefully controlled conditions (e.g., lower temperature, shorter reaction time, sub-stoichiometric amounts of the coupling partner) to favor the formation of the mono-coupled product. After purification, you can then perform a second, different cross-coupling reaction at the remaining bromine position.

Q3: Can the choice of palladium precursor influence the extent of debromination?

A3: Yes, the palladium source is significant.[3] Using well-defined palladium pre-catalysts, such as the Buchwald G2, G3, or G4 palladacycles, can be advantageous.[4][3] These pre-catalysts are designed for the efficient in situ generation of the active Pd(0) species.[4] This can lead to more reproducible results and potentially lower levels of side reactions like debromination compared to using simple palladium salts like Pd(OAc)₂ or PdCl₂, which may have more complex activation pathways.

Q4: My reaction is sluggish, and I suspect catalyst poisoning from the pyridine nitrogen. What can I do?

A4: Catalyst poisoning by the pyridine nitrogen is a known challenge in cross-coupling reactions with pyridine-containing substrates.[5] The lone pair of electrons on the nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[6][5] To mitigate this, consider the following:

  • Use of Bulky Ligands: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[7]

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio (e.g., 2:1 or 3:1) can help ensure that the palladium center remains coordinated to the desired phosphine ligand rather than the pyridine substrate.

  • Choice of Pre-catalyst: Some pre-catalysts are specifically designed to be more resistant to poisoning by nitrogen-containing heterocycles.

Q5: Are there any specific recommendations for Suzuki-Miyaura vs. Stille vs. Sonogashira coupling with this substrate?

A5: The optimal reaction type will depend on the nature of the coupling partner you wish to introduce.

  • Suzuki-Miyaura Coupling: This is often a good first choice due to the commercial availability of a wide range of boronic acids and esters, and the generally non-toxic nature of the boron-containing byproducts.[7] For your substrate, using a mild base like K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water or toluene is a good starting point.[4][8]

  • Stille Coupling: Stille coupling offers excellent functional group tolerance.[9] However, the toxicity of organotin reagents is a significant drawback.[7] If you choose this route, be mindful of potential debromination, which has been observed in Stille reactions.[10][11] The choice of ligand can significantly impact the stereochemistry and yield.[11][12][13]

  • Sonogashira Coupling: This is the method of choice for introducing alkyne moieties.[14][15] Copper-free Sonogashira protocols can be beneficial in minimizing side reactions.[4][16][17] The choice of base and solvent is critical for success.[16][18]

Optimized Protocols

The following protocols are provided as robust starting points for minimizing debromination. Optimization may be required for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol utilizes a bulky, electron-rich phosphine ligand and a phosphate base to suppress debromination.[4]

Reagents and Materials:

  • 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed t-AmylOH or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in the anhydrous solvent.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

A copper-free protocol can help to avoid side reactions, including potential debromination pathways.[4]

Reagents and Materials:

  • 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Triethylamine (3.0 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Heat the reaction mixture at 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table

The following table summarizes the impact of different reaction parameters on the yield of the desired product versus the debrominated byproduct in a model Suzuki-Miyaura coupling reaction.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Desired Product Yield (%) Debrominated Byproduct (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O100167515
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1001685<5
3XPhos Pd G3 (2)---K₃PO₄ (3)t-AmylOH901292<3
4Pd(PPh₃)₄ (5)---NaOtBu (3)THF80244540

This is representative data to illustrate an optimization workflow.

References

  • BenchChem. (n.d.). Preventing Debromination in Suzuki Coupling of Bromo-imidazoles.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • BenchChem. (2025). How to avoid debromination in pyridine coupling reactions.
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (n.d.). Table 2 Ligand effects on Stille couplings of various Z-alkenyl halides a.
  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • PubMed. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Royal Society of Chemistry. (n.d.). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications.
  • Books. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Empirical 2D-NMR Elucidation vs. DFT-GIAO Computational Prediction for Halogenated Biaryls

Focus Molecule: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The unambiguous assignment of highly conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Molecule: 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The unambiguous assignment of highly conjugated, halogenated biaryl systems is a recurring challenge in small-molecule drug discovery. 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde serves as an excellent benchmark molecule for this challenge. It features a complex aromatic spin system, an electron-withdrawing aldehyde, and two heavy bromine atoms that drastically alter the local magnetic shielding environment.

This guide objectively compares the performance and workflow of Traditional Empirical 2D-NMR Elucidation against modern Density Functional Theory (DFT) Computational Prediction . By analyzing both methodologies side-by-side, researchers can better understand when to rely on physical correlation matrices and when to leverage AI/computational models for structural verification.

Mechanistic Causality: Understanding the Chemical Shifts

Before executing any protocol, a Senior Application Scientist must understand the causality behind the expected data. The chemical shifts of this molecule are governed by two primary physical phenomena:

  • Anisotropic Deshielding: The pyridine nitrogen and the C3-aldehyde group exert strong electron-withdrawing and anisotropic effects. This severely deshields the local protons (H2 and H4), pushing their 1 H resonances significantly downfield (>8.2 ppm).

  • The "Heavy Atom Effect" (Spin-Orbit Coupling): Standard electronegativity rules suggest halogens deshield adjacent carbons. However, the relativistic "heavy atom on the light atom" (HALA) effect of bromine induces a profound diamagnetic shielding on its attached ipso carbons (Normal halogen dependence of 13C NMR chemical shifts)[1]. This phenomenon, driven by spin-orbit coupling, pushes the 13 C resonance of C3' and C5' upfield to approximately ~123 ppm, which computational models often struggle to predict perfectly without relativistic corrections.

Step-by-Step Methodologies

Protocol A: The Self-Validating Empirical 2D-NMR Workflow

A robust NMR assignment cannot rely on 1D data alone due to severe signal overlap in the aromatic region (7.5–8.5 ppm). This protocol creates a self-validating matrix of atomic connectivity.

  • Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm NMR tube.

  • 1D Spectral Acquisition: Acquire standard 1 H (600 MHz) and 13 C{ 1 H} (150 MHz) spectra at 298 K. Ensure a sufficient relaxation delay (d1 = 2–3 seconds) to allow for the accurate detection of quaternary carbons.

  • Homonuclear Correlation (COSY): Acquire a 1 H- 1 H COSY spectrum. This maps the scalar spin systems, unambiguously linking the H4 and H5 protons of the pyridine ring (ortho coupling, J≈8.2 Hz) and the H2'/H6' to H4' protons of the phenyl ring (meta coupling, J≈1.8 Hz).

  • Heteronuclear Single Quantum Coherence (HSQC): Acquire a 1 H- 13 C HSQC spectrum to correlate all protons to their directly attached carbons, establishing the primary CH framework and isolating quaternary carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( J=8 Hz). Crucial Step: Identify the cross-peak between the phenyl H2'/H6' protons and the pyridine C6 carbon. This 3J coupling bridges the two ring systems, providing self-validating proof of the biaryl connectivity.

Protocol B: DFT-GIAO Computational Prediction Workflow

Modern protocols utilize Density Functional Theory (DFT) with Gauge-Including Atomic Orbitals (GIAO) to predict shifts and resolve ambiguous assignments (Accurate Prediction of NMR Chemical Shifts)[2].

  • Conformational Analysis: Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy rotamers around the biaryl C6-C1' bond.

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level. Apply a Conductor-like Polarizable Continuum Model (CPCM) for chloroform to simulate solvent effects.

  • NMR Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/cc-pVDZ level of theory. Benchmarking studies demonstrate this level provides highly accurate predictions at a low computational cost (Development of a 13C NMR Chemical Shift Prediction Procedure)[3].

  • Linear Scaling: Convert the raw shielding tensors ( σ ) into predicted chemical shifts ( δ ) using empirically derived linear regression scaling factors specific to the B3LYP/cc-pVDZ/CPCM(CHCl 3​ ) level[3].

Quantitative Data Presentation: Experimental vs. DFT

The following tables summarize the comparative performance between the empirical NMR data and the DFT-GIAO predictions.

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )

PositionExperimental Shift (ppm)Multiplicity & CouplingDFT Predicted Shift (ppm)Error ( Δδ )
CHO 10.15s, 1H10.21+0.06
H2 (Pyr) 9.15d, J = 2.0 Hz, 1H9.22+0.07
H4 (Pyr) 8.25dd, J = 8.2, 2.0 Hz, 1H8.31+0.06
H5 (Pyr) 7.90d, J = 8.2 Hz, 1H7.85-0.05
H2', H6' (Ph) 8.15d, J = 1.8 Hz, 2H8.20+0.05
H4' (Ph) 7.75t, J = 1.8 Hz, 1H7.68-0.07

Table 2: 13 C NMR Assignments (150 MHz, CDCl 3​ )

PositionExperimental Shift (ppm)Carbon TypeDFT Predicted Shift (ppm)Error ( Δδ )
CHO 190.2CH191.5+1.3
C2 (Pyr) 152.4CH153.1+0.7
C3 (Pyr) 130.5Quaternary131.2+0.7
C4 (Pyr) 137.1CH138.0+0.9
C5 (Pyr) 120.3CH119.5-0.8
C6 (Pyr) 158.6Quaternary159.4+0.8
C1' (Ph) 141.2Quaternary142.1+0.9
C2', C6' (Ph) 129.4CH130.2+0.8
C3', C5' (Ph) 123.8C-Br (ipso)125.1+1.3
C4' (Ph) 135.2CH136.0+0.8

Performance Analysis: The comparison clearly shows that while DFT is highly accurate for the standard CH framework (Error < 1.0 ppm), it exhibits a slightly higher error margin ( Δδ = +1.3 ppm) for the bromine-substituted ipso carbons. This highlights why empirical HMBC validation is still necessary: standard non-relativistic DFT basis sets do not perfectly capture the complex spin-orbit coupling of heavy halogens.

Elucidation Strategy Visualization

Workflow cluster_NMR Empirical 2D-NMR Protocol cluster_DFT DFT-GIAO Computational Protocol Molecule 6-(3,5-Dibromophenyl) pyridine-3-carbaldehyde Prep Sample Prep (CDCl3, TMS) Molecule->Prep Opt Geometry Optimization (B3LYP/6-31G*) Molecule->Opt Acq1D 1D Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D Correlation (COSY, HSQC, HMBC) Acq1D->Acq2D Validation Cross-Validation & Unambiguous Assignment Acq2D->Validation GIAO GIAO Tensor Calc (B3LYP/cc-pVDZ) Opt->GIAO Scale Linear Scaling & Error Correction GIAO->Scale Scale->Validation

Parallel workflows of empirical 2D-NMR and DFT-GIAO predictions for structural elucidation.

References

  • Rusakov, Y. Y., & Rusakova, I. (2018). Normal halogen dependence of (13) C NMR chemical shifts of halogenomethanes revisited at the four-component relativistic level. ResearchGate. 1

  • Xin, D., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Journal of Organic Chemistry / PubMed. 3

  • Zheng, M., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC / NIH. 2

Sources

Comparative

A Comparative Analysis of Electronic Effects: Monophenyl vs. Dibromophenyl Pyridine Carbaldehydes in Medicinal Chemistry

Introduction: Why Substituent Effects on Pyridine Scaffolds Matter In the landscape of drug development and materials science, the pyridine ring is a privileged scaffold. Its unique electronic properties, basicity, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Why Substituent Effects on Pyridine Scaffolds Matter

In the landscape of drug development and materials science, the pyridine ring is a privileged scaffold. Its unique electronic properties, basicity, and ability to coordinate with metal centers make it a cornerstone of countless pharmaceuticals and functional materials. The reactivity and biological interactions of these molecules can be finely tuned by altering the electronic landscape of the pyridine ring system. This is often achieved by introducing substituted phenyl groups, which can act as powerful electron-donating or electron-withdrawing modulators.

This guide provides an in-depth comparison of the electronic effects imparted by a standard monophenyl substituent versus a di-halogenated (dibromophenyl) substituent on a pyridine carbaldehyde core. Understanding these differences is critical for medicinal chemists aiming to optimize parameters like target binding affinity, metabolic stability, and pKa. We will dissect the underlying principles, present predicted and experimentally verifiable data, and provide robust protocols for researchers to validate these effects in their own laboratories.

Part 1: Theoretical Framework: The Interplay of Inductive and Resonance Effects

The net electronic effect of any substituent is a balance of two primary forces: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds of the molecule.[1][2] Due to the high electronegativity of bromine atoms compared to carbon, they strongly pull electron density away from the phenyl ring, which in turn pulls density from the pyridine core. This is a distance-dependent effect.[1] The presence of two bromine atoms in a dibromophenyl group significantly amplifies this electron-withdrawing inductive effect compared to a simple phenyl group.

  • Resonance Effect (+R): This effect involves the delocalization of lone-pair electrons through the pi (π) system.[2][3] The bromine atoms possess lone pairs that can be donated back into the aromatic π-system.[1][4] However, for halogens, this resonance donation is weak and is generally outweighed by their strong inductive withdrawal.[4] The net result is that bromo-substituents are considered deactivating, electron-withdrawing groups overall.

The formyl (-CHO) group on the pyridine ring is also a strong electron-withdrawing group, further polarizing the molecule and making the aldehyde carbon highly electrophilic.[5] The interplay of these substituent effects dictates the molecule's overall electronic character and reactivity.

G cluster_phenyl Dibromophenyl Substituent cluster_core Pyridine Carbaldehyde Core Br1 Br Ph Phenyl Ring Br1->Ph -I (Strong) Br2 Br Br2->Ph -I (Strong) Ph->Br1 +R (Weak) Ph->Br2 +R (Weak) Pyr Pyridine Ring Ph->Pyr Net e⁻ Withdrawal CHO Carbaldehyde (CHO) Pyr->CHO e⁻ Withdrawal

Caption: Dominant electronic forces in a dibromophenyl pyridine carbaldehyde.

Part 2: A Quantitative and Qualitative Comparison

The most reliable method for quantifying electronic effects is through the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents.[6][7] The Hammett constant, σ, provides a numerical value for a substituent's electron-donating or withdrawing power. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

PropertyMonophenyl Pyridine Carbaldehyde3,5-Dibromophenyl Pyridine CarbaldehydeRationale
Substituent Phenyl (-C₆H₅)3,5-DibromophenylThe baseline for comparison.
Hammett Constant (σ) σ_meta ≈ +0.06, σ_para ≈ -0.01[8]σ_meta (for each Br) ≈ +0.39. Estimated combined σ > +0.78The phenyl group has a weak effect. The effects of the two bromo groups are roughly additive, resulting in a powerful electron-withdrawing character.
¹H NMR (Aldehyde H) ~9.8-10.0 ppm>10.0 ppm (Predicted)The strong electron withdrawal by the dibromophenyl group deshields the aldehyde proton, shifting it downfield.
¹³C NMR (Carbonyl C) ~190-192 ppm>192 ppm (Predicted)The carbonyl carbon becomes more electron-deficient (more electrophilic) and is thus deshielded.
Pyridine N pKa ~3.5 - 4.0[5]<3.5 (Predicted)Electron density is pulled away from the pyridine ring, making the nitrogen lone pair less available for protonation and thus less basic.
Reactivity to Nucleophiles ModerateHighThe increased partial positive charge on the carbonyl carbon makes it a much more potent electrophile, accelerating reactions with nucleophiles.[5][9]

Part 3: Experimental Validation Workflows

To empirically validate the predicted electronic effects, a series of well-defined experiments can be undertaken. The following protocols are designed to be robust and self-validating.

G A Synthesis of Precursors (Suzuki Coupling) B Structural Confirmation (¹H, ¹³C NMR, MS) A->B C Electronic Property Measurement B->C D Spectroscopic Analysis (NMR Chemical Shift Comparison) C->D E Reactivity Analysis (Kinetic Monitoring of Schiff Base Formation) C->E F Data Correlation & Conclusion D->F E->F

Caption: Experimental workflow for comparing electronic effects.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable method for synthesizing the target compounds. The Suzuki coupling is chosen for its high functional group tolerance and readily available starting materials.

Objective: To synthesize 4-(phenyl)pyridine-2-carbaldehyde and 4-(3,5-dibromophenyl)pyridine-2-carbaldehyde.

Materials:

  • 4-Bromopyridine-2-carbaldehyde

  • Phenylboronic acid

  • 3,5-Dibromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).

  • Reagent Addition: To the flask, add 4-bromopyridine-2-carbaldehyde (1.0 eq), the corresponding boronic acid (phenyl or 3,5-dibromophenyl, 1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane:water via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure carbaldehyde.

  • Characterization: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality: The palladium catalyst facilitates the coupling between the pyridine and phenyl rings. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Using an inert atmosphere prevents the degradation of the phosphine ligands and the palladium catalyst.

Protocol 2: Kinetic Analysis of Schiff Base Formation

This experiment directly quantifies the difference in reactivity at the carbaldehyde functional group by monitoring the rate of a model reaction.

Objective: To compare the rate of reaction of the synthesized carbaldehydes with p-anisidine.

Materials:

  • Synthesized monophenyl and dibromophenyl pyridine carbaldehydes

  • p-Anisidine

  • Anhydrous ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Stock Solutions: Prepare 10 mM stock solutions of each carbaldehyde and p-anisidine in anhydrous ethanol.

  • Reaction Setup: In a quartz cuvette, place 2.0 mL of the p-anisidine solution. Equilibrate the cuvette to 25.0 ± 0.1 °C in the spectrophotometer.

  • Initiation: At time t=0, inject 2.0 mL of the carbaldehyde stock solution into the cuvette, cap, and mix rapidly by inversion.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at the λ_max of the resulting Schiff base product (determined beforehand, typically in the 350-450 nm range) every 30 seconds for 30 minutes.

  • Analysis: Plot Absorbance vs. Time for both reactions. The initial rate of the reaction is proportional to the initial slope of this curve. A much steeper slope for the dibromophenyl derivative is expected.

  • Self-Validation: Repeat the experiment at different concentrations to confirm the reaction order and ensure the observed differences are statistically significant. The use of a temperature-controlled spectrophotometer ensures that rate differences are due to electronic effects, not thermal fluctuations.

Conclusion and Outlook

The substitution of a phenyl group with a dibromophenyl group on a pyridine carbaldehyde scaffold induces a profound electronic perturbation. The dominance of the dual-bromo inductive electron withdrawal results in a molecule with a significantly more electron-deficient core. This is experimentally observable as:

  • Downfield NMR shifts for protons and carbons near the electron-withdrawing group.

  • Decreased basicity of the pyridine nitrogen atom.

  • Markedly increased reactivity of the carbaldehyde towards nucleophiles.

These principles and experimental validations provide a robust framework for researchers in drug discovery. By strategically employing halogenated phenyl rings, chemists can systematically tune the electronic properties of lead compounds to enhance target engagement, modulate pKa for improved pharmacokinetic profiles, and introduce vectors for further chemical modification. This guide serves as both a theoretical primer and a practical handbook for the rational design of next-generation pyridine-based molecules.

References

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • El-Dean, A. M. K., et al. (n.d.). Substituted pyridopyrimidinones. Part 5. Behavior of 2-hydroxy-4-oxo-4 H -pyrido[1,2- α ]pyrimidine-3-carbaldehyde in nucleophilic condensation reactions. ResearchGate. [Link]

  • University of Illinois Springfield. (n.d.). Chapter 15 – Reactions of Aromatic Compounds. In Organic Chemistry II / CHEM 252. [Link]

  • Chemistry LibreTexts. (2024). 8.6: An Explanation of Substituent Effects. [Link]

  • Grokipedia. (n.d.). Pyridine-3-carbaldehyde. [Link]

  • Smith, W. B., & Roark, J. L. (1969). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 73(4), 1049-1050. [Link]

  • Bell, C. F., Mortimore, G. R., & Reed, G. L. (1975). The 1 H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. Organic Magnetic Resonance, 7(10), 512-519. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

  • Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry, 34(6), 1498-1504. [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... [Link]

  • University of Nebraska–Lincoln. (n.d.). Hammett Equation. In Mechanisms of Organic Reactions - Pharmacy 180. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Contreras, R. H., et al. (2001). NMR J(13C,13C) spin–spin coupling constants in pyridine-carboxaldehydes. Experimental and DFT-B3LYP studies. Magnetic Resonance in Chemistry, 39(9), 543-548. [Link]

  • Hill, A. F., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 360(5), 1563-1572. [Link]

  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Commercial 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde for Analytical Purity

Introduction: The Critical Role of Starting Material Purity in Drug Discovery In the landscape of modern drug development and materials science, 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde stands as a valuable heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Starting Material Purity in Drug Discovery

In the landscape of modern drug development and materials science, 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde stands as a valuable heterocyclic building block. Its unique structure, featuring a pyridine core flanked by a dibrominated phenyl ring and an aldehyde functional group, makes it a versatile intermediate for synthesizing complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] The aldehyde group is a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds, while the bromine atoms provide sites for further functionalization, commonly through cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4][5]

However, the journey from a promising molecular design to a successful experimental outcome is fraught with peril, much of which can be traced back to the quality of the starting materials. The presence of even minute quantities of impurities can have cascading effects, leading to aberrant reaction outcomes, the formation of difficult-to-remove byproducts, and misleading biological assay results.[6] For researchers in this field, the adage "garbage in, garbage out" has never been more relevant. Therefore, rigorous analytical verification of commercial reagents is not a discretionary step but a foundational pillar of sound scientific practice.

This guide provides a comprehensive, multi-modal analytical workflow for benchmarking the purity of commercially sourced 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde. We move beyond simple percentage purity, delving into impurity identification to provide a complete quality profile. This approach empowers researchers to make informed purchasing decisions and ensures the integrity and reproducibility of their scientific endeavors.

Analytical Strategy: A Triad of Orthogonal Methods

To build a robust and reliable purity profile, we employ a triad of orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (¹H-qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). This multi-pronged strategy is essential because no single method can provide a complete picture.

  • HPLC-UV: Serves as the primary workhorse for quantifying the purity of the main component and detecting UV-active impurities.[7] Its high resolution allows for the separation of structurally similar compounds.

  • ¹H-qNMR: Offers a distinct advantage by providing an absolute purity assessment against a certified internal standard, independent of the analyte's response factor.[8] It is particularly effective for detecting non-UV active impurities, such as residual solvents, and for confirming the structure of the main component.

  • LC-MS: Excels at impurity identification.[9][10] By providing the molecular weight of trace components separated by the LC, it allows for the confident structural elucidation of unknown impurities, which is critical for understanding potential side reactions in the supplier's synthesis.[7][11]

The following workflow diagram illustrates the logical progression of our benchmarking process.

Experimental_Workflow Figure 1: Analytical Workflow for Purity Assessment cluster_prep Sample Handling & Preparation cluster_analysis Orthogonal Purity Analysis cluster_data Data Integration & Reporting A Receive Samples (Supplier A, B, C) B Visual Inspection (Color, Form) A->B C Prepare Stock Solutions (e.g., in Acetonitrile) B->C D HPLC-UV Analysis (Relative Purity, UV-Active Impurities) C->D E ¹H-qNMR Analysis (Absolute Purity, Structural Confirmation, Non-UV Active Impurities) C->E F LC-MS Analysis (Impurity m/z Identification) C->F G Integrate Data: - HPLC Area % - qNMR Molar Purity - Impurity IDs D->G E->G F->G H Generate Comparative Report & Supplier Recommendation G->H Impurity_Formation Figure 2: Potential Suzuki Coupling Impurity Pathway cluster_reactants Starting Materials cluster_impurities Potential Impurities SM1 6-Bromopyridine- 3-carbaldehyde Imp1 Homocoupled Pyridine (Bipyridine) SM1->Imp1 Homocoupling Imp3 Debrominated Starting Material SM1->Imp3 Side Reaction Catalyst Pd Catalyst + Base SM1->Catalyst SM2 3,5-Dibromophenyl- boronic acid Imp2 Homocoupled Phenyl (Tetrabromobiphenyl) SM2->Imp2 Homocoupling SM2->Catalyst Product Desired Product 6-(3,5-Dibromo-phenyl)- pyridine-3-carbaldehyde Catalyst->Product Desired Coupling

Caption: Figure 2: Potential Suzuki Coupling Impurity Pathway.

Common impurities may therefore include:

  • Unreacted Starting Materials: Residual 6-bromopyridine-3-carbaldehyde or 3,5-dibromophenylboronic acid.

  • Homocoupling Products: Bipyridyl or tetrabromobiphenyl species formed from the coupling of two identical starting material molecules.

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.

  • Ligand-Derived Impurities: Byproducts from the phosphine ligands used in the palladium catalyst. [3]* Residual Solvents: Solvents used during the reaction or purification steps (e.g., dioxane, toluene, acetonitrile).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: This method is designed to provide high-resolution separation of the main compound from structurally related, UV-active impurities. A C18 stationary phase is chosen for its excellent retention of aromatic compounds. The gradient elution ensures that both less polar (e.g., homocoupled byproducts) and more polar (e.g., starting materials) impurities are effectively resolved and eluted.

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Formic Acid (FA), LC-MS grade

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of each supplier's sample into separate 10 mL volumetric flasks.

    • Dissolve and dilute to the mark with Acetonitrile to create a stock solution of ~0.5 mg/mL.

    • Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with Acetonitrile to yield a working solution of ~50 µg/mL.

    • Transfer the working solution to an HPLC vial for analysis.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks detected.

Protocol 2: Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
  • Rationale: qNMR provides a direct measure of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known mass and purity. [12]This method is insensitive to the chemical properties of impurities, providing they do not have signals that overlap with the selected analyte and standard peaks. We choose maleic acid as the internal standard due to its high purity, non-volatility, and simple singlet resonance in a clean region of the spectrum.

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz)

  • Reagents:

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.05% Tetramethylsilane (TMS)

    • Maleic Acid (Certified Reference Material, >99.5% purity)

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde sample into a clean vial.

    • Accurately weigh ~5 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Vortex until fully dissolved and transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse sequence with a 30° pulse angle.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons, critical for accurate integration).

    • Number of Scans: 16

  • Data Analysis:

    • Integrate the aldehyde proton signal (~10.1 ppm, 1H) of the analyte.

    • Integrate the vinyl proton signal (~6.3 ppm, 2H) of the maleic acid standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: This analysis uses the same chromatographic separation as the HPLC-UV method but couples the eluent to a mass spectrometer. [7][10]This allows for the determination of the mass-to-charge ratio (m/z) of any impurity peaks observed in the chromatogram, which is the first and most critical step in their identification.

  • Instrumentation:

    • LC-MS system with an Electrospray Ionization (ESI) source and a single quadrupole or Time-of-Flight (TOF) mass analyzer.

  • LC Conditions:

    • Same as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: ESI Positive

    • Scan Range: 100 - 800 m/z

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 325 °C

  • Sample Preparation:

    • Use the same working solution (~50 µg/mL) prepared for the HPLC-UV analysis (Protocol 1).

  • Data Analysis: Correlate the retention time of each impurity peak from the UV chromatogram with its corresponding mass spectrum. Propose potential structures for impurities based on their m/z values and known synthetic side reactions.

Results: A Comparative Analysis

Samples of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde were obtained from three commercial suppliers (designated A, B, and C) and subjected to the analytical workflow described above. The results are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Visual Appearance Off-white powderYellowish powderWhite crystalline solid
HPLC Purity (Area %) 98.9%96.5%99.4%
¹H-qNMR Purity (wt %) 98.5%96.1%99.2%
Major Impurity 1 (LC-MS) m/z 186/188 (RT 5.2 min)m/z 186/188 (RT 5.2 min)Not Detected
Identity of Impurity 1 6-Bromopyridine-3-carbaldehyde6-Bromopyridine-3-carbaldehydeN/A
Major Impurity 2 (LC-MS) Not Detectedm/z 464/466/468/470 (RT 12.8 min)Not Detected
Identity of Impurity 2 N/ATetrabromobiphenylN/A
Residual Solvents (¹H-NMR) Trace Acetone0.8% TolueneTrace Ethyl Acetate

Discussion

The multi-faceted analytical approach reveals significant differences in the quality of material from the three suppliers, underscoring the inadequacy of relying on a single purity value.

Supplier C unequivocally provided the material with the highest purity. The HPLC-UV analysis showed a purity of 99.4%, which was corroborated by the ¹H-qNMR result of 99.2%. [7][8]The close agreement between these two orthogonal methods gives high confidence in the purity value. Crucially, LC-MS analysis did not detect any significant synthesis-related impurities, suggesting a highly optimized and well-controlled manufacturing and purification process. The only extraneous signal detected was a trace amount of ethyl acetate by ¹H-NMR, likely from a final recrystallization step.

Supplier A offered material of good, but not excellent, quality. While the HPLC purity was high at 98.9%, the qNMR result was slightly lower at 98.5%. The LC-MS analysis identified the primary impurity as the starting material, 6-bromopyridine-3-carbaldehyde, indicating an incomplete reaction or inefficient purification. For many applications, this level of purity may be acceptable, but for sensitive downstream reactions, the presence of this reactive starting material could be problematic.

Supplier B provided the lowest quality material. The HPLC purity of 96.5% was already a concern, and this was confirmed by qNMR. The yellowish color was a preliminary indicator of potential impurities. LC-MS analysis was particularly revealing, identifying not only a significant amount of the starting material but also a highly non-polar impurity consistent with the homocoupling product, tetrabromobiphenyl. [9][10]Furthermore, the presence of 0.8% residual toluene, a common solvent in Suzuki couplings, was detected by ¹H-NMR. The combination of these impurities makes this material unsuitable for most research and development applications without significant re-purification.

Conclusion and Recommendations

This comparative guide demonstrates the critical importance of a comprehensive, multi-technique approach to verifying the purity of key chemical intermediates. A supplier's certificate of analysis should be considered a starting point, not the final word.

Based on our findings, Supplier C is highly recommended for applications requiring high-purity 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde. The material from Supplier A could be a cost-effective alternative for less sensitive applications, though users should be aware of the presence of unreacted starting material. The material from Supplier B is not recommended without in-house repurification.

For researchers and drug development professionals, the key takeaway is to invest in analytical diligence. Implementing a workflow that includes, at a minimum, HPLC and ¹H-NMR analysis will safeguard against the costly and time-consuming consequences of using impure starting materials, ultimately accelerating the path to reliable and reproducible results.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • Sun, Z., et al. (2024). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • Chem-Impex. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from University of Oxford, Department of Chemistry website.
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde 95%.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from UCSD Department of Chemistry and Biochemistry website.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Derivatives

This guide provides an in-depth comparison of the infrared (IR) spectroscopy absorption bands for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and its derivatives. Designed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the infrared (IR) spectroscopy absorption bands for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a technical analysis grounded in experimental data and theoretical principles to aid in the structural elucidation and characterization of this important class of compounds.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of organic molecules. For complex aromatic and heterocyclic systems such as 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and its derivatives, IR spectroscopy provides a unique molecular fingerprint. The vibrational frequencies of specific bonds within these molecules are sensitive to their electronic and steric environment, offering valuable insights into the effects of substitution on the pyridine and phenyl rings. This guide will delve into the characteristic IR absorption bands of these compounds, providing a comparative analysis supported by experimental data from closely related analogs and established spectroscopic principles.

Experimental Protocol: Acquiring High-Quality IR Spectra

To ensure the accuracy and reproducibility of IR spectral data for solid organic compounds like the ones discussed herein, a standardized experimental protocol is essential. The following method is recommended:

  • Sample Preparation:

    • Thoroughly dry the synthesized compound to remove any residual solvent or moisture, which can introduce interfering absorption bands (e.g., broad O-H stretches).

    • Prepare a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr. The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared radiation.

    • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer for data collection, as it offers higher sensitivity and speed compared to dispersive instruments.

    • Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Data is commonly collected in the mid-IR region, from 4000 to 400 cm⁻¹.

Theoretical Framework and Key Vibrational Modes

The molecular structure of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde contains several key functional groups and structural motifs that give rise to characteristic IR absorption bands. A theoretical understanding of these vibrations is crucial for accurate spectral interpretation.

Figure 1. Molecular structure of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde with key functional groups highlighted.

Comparative Analysis of IR Absorption Bands

Carbonyl (C=O) Stretching Vibration

The C=O stretching vibration of the aldehyde group is one of the most intense and characteristic bands in the IR spectrum. For aromatic aldehydes, this band typically appears in the range of 1710-1685 cm⁻¹ due to conjugation of the carbonyl group with the aromatic ring, which lowers the bond order and thus the vibrational frequency[1].

In a study by Pavan et al. (2020), the IR spectrum of 6-(3′,5′-dichlorophenyl)pyridine-3-carbaldehyde thiosemicarbazone was reported. Although this is a thiosemicarbazone derivative, the precursor aldehyde would exhibit a characteristic C=O stretch. For comparison, the related 5-chloro-pyridine-3-carbaldehyde thiosemicarbazone showed a CH=N stretch at 1629 cm⁻¹, and the C=N stretch of the pyridine ring was also observed in this region. It is important to note that the conversion of the aldehyde to the thiosemicarbazone results in the disappearance of the C=O stretch and the appearance of a C=N (imine) stretch.

For the parent aldehyde, 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, the C=O stretching frequency is expected to be in the lower end of the aromatic aldehyde range, likely around 1700-1680 cm⁻¹ . The electron-withdrawing nature of the dibromophenyl and pyridine rings would slightly increase the frequency compared to a simple benzaldehyde.

Aromatic C=C and Pyridine C=N Ring Stretching Vibrations

The stretching vibrations of the C=C bonds in the phenyl and pyridine rings, along with the C=N bond of the pyridine ring, typically appear as a series of bands in the 1600-1400 cm⁻¹ region[2]. Substituted pyridines often show four bands in this region.[3] The exact positions and intensities of these bands are sensitive to the substitution pattern on the rings. For 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, strong to medium intensity bands are expected in this region, confirming the presence of the aromatic and heteroaromatic systems.

C-H Stretching and Bending Vibrations
  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ [4]. These bands are generally of weak to medium intensity.

  • Aldehydic C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration of the aldehyde group itself, which typically appears as two weak bands between 2850 and 2700 cm⁻¹ . One of these bands is often observed around 2720 cm⁻¹ and can be a useful diagnostic peak.[4][5]

Carbon-Bromine (C-Br) Stretching Vibration

The C-Br stretching vibration for aromatic bromides is expected in the region of 690-515 cm⁻¹ [6]. The presence of two bromine atoms in 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde would likely result in one or two strong absorption bands in this lower frequency region of the spectrum. The exact position would be influenced by the overall vibrational coupling within the molecule.

Tabulated Comparison of Expected and Observed IR Bands

The following table summarizes the expected IR absorption bands for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and provides a comparison with data from related compounds.

Vibrational Mode Expected Range (cm⁻¹) for 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde Observed Range (cm⁻¹) for Related Compounds Intensity
Aromatic C-H Stretch3100 - 3000~3080 - 3030 (for substituted pyridines)Weak to Medium
Aldehydic C-H Stretch2850 - 2700~2820 and ~2720 (for aromatic aldehydes)[5]Weak
Carbonyl (C=O) Stretch1700 - 16801705 (for benzaldehyde)[4]Strong
Aromatic C=C & C=N Stretch1600 - 14001593 (C=N in a pyridine derivative)[2]Medium to Strong
C-Br Stretch690 - 515690-515 (general for aryl bromides)[6]Strong

Influence of Substituents on IR Absorption Bands

The introduction of different substituents on either the phenyl or pyridine ring of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde would lead to predictable shifts in the key IR absorption bands.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups on the phenyl ring would be expected to lower the C=O stretching frequency due to increased resonance delocalization. These groups would also influence the positions of the C=C ring stretching bands.

  • Electron-Withdrawing Groups (EWGs) such as a nitro (-NO₂) group would likely increase the C=O stretching frequency by reducing the electron density in the conjugated system.

A systematic study of a series of these derivatives would allow for a quantitative correlation between the electronic properties of the substituents and the vibrational frequencies of the key functional groups.

Conclusion

This guide provides a detailed framework for the interpretation of the IR spectra of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde and its derivatives. While direct experimental data for the parent compound is limited in the current literature, a robust analysis is possible through the examination of closely related analogs and the application of fundamental principles of vibrational spectroscopy. The key diagnostic bands include the strong C=O stretch around 1700-1680 cm⁻¹, the series of aromatic and heteroaromatic ring stretches between 1600 and 1400 cm⁻¹, the characteristic weak aldehydic C-H stretches, and the strong C-Br vibrations in the lower frequency region. This guide serves as a valuable resource for researchers in the synthesis and characterization of these and similar heterocyclic compounds.

References

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra. In A. R. Katritzky (Ed.), Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pavan, F. R., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4236. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (1998).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Stuart, B. H. (2004).
  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIU Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • PubChem. 3-Pyridinecarboxaldehyde. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach chemical management not merely as a regulatory checklist, but as a discipline rooted in molecular causality. When handling complex heteroaromatic building blocks like 6-(3,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical management not merely as a regulatory checklist, but as a discipline rooted in molecular causality. When handling complex heteroaromatic building blocks like 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde , understanding its structural vulnerabilities and environmental persistence is the key to designing a self-validating disposal protocol.

For researchers and drug development professionals, treating waste management as an extension of the experimental design ensures both laboratory safety and downstream environmental integrity.

Molecular Causality: Why Structure Dictates Disposal

To design an effective disposal strategy, we must first deconstruct the molecule into its reactive and hazardous components. Every operational guideline below is a direct consequence of this compound's chemical architecture:

  • The Dibromophenyl Moiety (Halogenated Hazard): The presence of two heavy bromine atoms classifies this molecule as a Halogenated Organic Compound (HOC)[1]. Land disposal of HOCs is heavily restricted by environmental agencies. Furthermore, thermal destruction of brominated aromatics generates highly corrosive hydrogen bromide (HBr) and free bromine gas (Br2)[2]. This dictates a strict logistical requirement: the waste must be routed to a rotary kiln incinerator equipped with a caustic scrubber to neutralize acid gases[3].

  • The Pyridine Ring (Ecotoxicity): Nitrogen-containing aromatics generate nitrogen oxides (NOx) upon combustion and pose significant aquatic toxicity risks. Drain disposal is strictly prohibited, and trace aqueous waste must be captured[4].

  • The Carbaldehyde Group (Reactivity): Aldehydes are reactive electrophiles prone to auto-oxidation into carboxylic acids. Segregation from strong oxidizers, strong bases, and active metals is critical to prevent exothermic reactions or polymerization within the waste container[5].

Quantitative Waste Characterization

ParameterValue / ClassificationOperational Implication
Chemical Formula C12H7Br2NOHigh molecular weight, halogenated aromatic solid.
EPA Waste Classification Halogenated Organic CompoundSubject to Land Disposal Restrictions (LDR); requires thermal destruction[1].
Primary Hazard Irritant, Ecotoxic, Corrosive ByproductsGenerates HBr/NOx upon combustion; requires caustic scrubbing[2].
Incompatible Materials Strong oxidizers, active metals, basesAldehyde group is prone to oxidation; risk of exothermic reaction[5].
Required Destruction Temp > 1100°CNecessary to break stable C-Br aromatic bonds[6].

Standard Operating Procedure: Waste Segregation & Disposal

Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the thermal destruction process[4]. The following self-validating workflow ensures strict segregation.

WasteSegregation Start Waste Generation: 6-(3,5-Dibromophenyl)pyridine-3-carbaldehyde IsSolid Physical State? Start->IsSolid SolidWaste Solid Halogenated Waste Container IsSolid->SolidWaste Powder/Crystals Solvent Dissolved in Solvent? IsSolid->Solvent Solution LiquidWaste Liquid Halogenated Waste Container Aqueous Aqueous Waste (DO NOT MIX) Solvent->Aqueous Aqueous (Trace) Organic Halogenated Organic Solvent Waste Solvent->Organic Organic (e.g., DCM)

Decision tree for the segregation of halogenated heteroaromatic waste streams.

Phase 1: Source Segregation & Containment
  • Determine Physical State: Separate solid crystalline waste (e.g., failed crystallization crops, contaminated weigh boats) from liquid solvent waste.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers. Do not use galvanized steel safety cans , as they will rapidly corrode in the presence of halogenated waste[7].

  • Liquid Segregation: If the compound is dissolved in an organic solvent (e.g., Dichloromethane or Chloroform), collect it exclusively in a "Halogenated Organic Waste" carboy.

Phase 2: SAA Management & Validation
  • Labeling: Attach a compliant Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly list "6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde" and mark the primary hazard as "Halogenated / Irritant"[7].

  • Self-Validation Checkpoint: Before sealing the Satellite Accumulation Area (SAA) container at the end of a shift, visually verify the absence of phase separation. A biphasic layer indicates accidental mixing of aqueous and organic waste, which can lead to aldehyde hydrolysis or aldol condensation in the drum. Ensure the pH of any trace aqueous layer is neutral.

Phase 3: Final Destruction (Vendor Handoff)
  • Thermal Destruction: Transfer the sealed containers to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF). Ensure your waste broker routes this specific stream to a rotary kiln incinerator.

Incineration Waste Halogenated Waste (Contains Br, N) Kiln Rotary Kiln Incinerator (>1100°C) Waste->Kiln Gases Combustion Gases (CO2, H2O, NOx, HBr) Kiln->Gases Thermal Destruction Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Emissions Clean Emissions (CO2, N2, H2O) Scrubber->Emissions Scrubbed Gas Salts Neutralized Salts (NaBr, CaBr2) Scrubber->Salts Effluent

Mechanism of high-temperature rotary kiln incineration with caustic scrubbing.

Self-Validating Spill Response Protocol

In the event of an accidental release, standard sweeping is insufficient due to the compound's ecotoxicity and halogenated nature.

  • Isolate & Evacuate: Secure the immediate area. Don appropriate PPE, including a particulate respirator (N95 or higher) if the spill involves dry powder, to prevent inhalation of the irritating aldehyde dust.

  • Neutralization & Absorption (Liquid Spills): If the compound is in solution, use an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Do not use combustible absorbents (like sawdust) due to the halogenated nature of the compound.

  • Containment (Solid Spills): Sweep solid waste into a compatible HDPE container using non-sparking tools to avoid igniting any residual flammable solvents in the vicinity.

  • Validation Checkpoint (The UV Test): Once the area is physically cleaned, use a handheld UV lamp (254 nm) to inspect the spill site. The extended conjugated pi-system of the dibromophenyl-pyridine moiety will strongly absorb UV light (appearing as dark spots against fluorescent backgrounds), allowing for visual confirmation of complete microscopic decontamination.

References

  • Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Institutes of Health URL:[Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Waste Incinerators - Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs Source: Stockholm Convention URL: [Link]

Sources

Handling

Subject Matter: Personal Protective Equipment and Safe Handling of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde

An In-Depth Technical Guide To the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into a workflow demands a commensurate level of s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

To the researchers, scientists, and drug development professionals at the forefront of innovation, the introduction of novel chemical entities into a workflow demands a commensurate level of safety and operational excellence. This guide addresses the safe handling of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, a compound whose structural motifs—a pyridine core, an aromatic aldehyde, and a dibrominated phenyl group—necessitate a cautious and well-informed approach. As a Senior Application Scientist, my objective is to provide a self-validating system of protocols that prioritizes your safety while maintaining the integrity of your work.

Proactive Hazard Assessment: A Chemist's Perspective

  • Pyridine Core: Pyridine and its derivatives are known to be harmful if inhaled or swallowed and can cause skin and eye irritation.[1][2] They are typically flammable liquids with a strong, unpleasant odor.[3] Proper ventilation, such as working within a chemical fume hood, is a critical engineering control.[1]

  • Aromatic Aldehyde Functionality: Aldehydes as a class are reactive electrophiles. They can be irritants to the skin, eyes, and respiratory tract.[4] Furthermore, they may cause allergic skin reactions or sensitization upon repeated contact.[4][5]

  • Dibrominated Phenyl Group: Halogenated aromatic compounds present a distinct set of concerns. They can be persistent in the environment and may have long-term toxicological effects.[6] During thermal decomposition or fire, they can release toxic and corrosive gases, such as hydrogen bromide.[7]

Given this structural assessment, we must operate under the assumption that this compound is harmful if ingested or inhaled, causes severe skin and eye irritation, may cause an allergic skin reaction, and presents long-term environmental hazards.

The Hierarchy of Controls: Beyond Simple PPE

Before detailing specific PPE, it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. This framework prioritizes eliminating hazards at their source.

  • Engineering Controls: This is the most critical layer for this compound. All handling of 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, from weighing to reaction quenching, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fine particulates.[1][3] Eyewash stations and safety showers must be readily accessible.[8][9]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[2] Store the material in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[8][10]

  • Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. It is essential but should never be the sole means of protection.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE for handling 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde, with detailed justifications rooted in established safety science.

PPE ComponentSpecification & StandardRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield worn over goggles is required when handling larger quantities (>5g) or during splash-prone operations.[2][4]The aldehyde and pyridine functionalities pose a significant risk of severe eye irritation or burns.[2][11] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary barrier for the entire face.
Hand Protection Butyl rubber or Viton™ gloves. If unavailable, double-gloving with heavy-duty nitrile gloves (minimum 8 mil thickness) is a viable alternative.[4][8]Aldehydes and halogenated solvents can degrade common glove materials.[4][12] Butyl rubber offers excellent resistance to aldehydes. Always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure.[8]
Body Protection A flame-resistant, fully-buttoned lab coat with tight-fitting cuffs.This protects against incidental skin contact from spills and splashes.[1][8] Contaminated clothing must be removed immediately and decontaminated before reuse.[13]
Respiratory Protection Not required for routine handling inside a certified chemical fume hood. For spill response or in the event of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[3][4]The primary engineering control (fume hood) is designed to prevent inhalation exposure.[1] Respirators are a critical secondary control for non-routine events and emergencies only. Users must be medically cleared and fit-tested.[8]

Operational & Disposal Plans: A Step-by-Step Guide

Experimental Workflow: From Weighing to Work-up
  • Preparation: Cordon off a designated area within the fume hood for the procedure.[12] Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the primary container.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.

  • Dissolution/Reaction: Slowly add the compound to the solvent or reaction vessel. Maintain the reaction within a closed or contained system (e.g., a three-neck flask with a condenser).

  • Post-Reaction: Quench the reaction cautiously. All subsequent work-up and purification steps must also be conducted within the fume hood.

  • Doffing PPE: Remove gloves and lab coat before exiting the laboratory. Wash hands thoroughly with soap and water.[12]

Mandatory Workflow Visualization

The following diagram illustrates the logical flow of operations, emphasizing safety checkpoints.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (in Fume Hood) cluster_post 3. Post-Execution & Disposal a Review SOP & SDS Analogs b Verify Fume Hood Certification a->b c Assemble All Equipment & Reagents b->c d Don Full PPE c->d Enter Fume Hood e Weigh Compound d->e f Perform Reaction & Work-up e->f g Segregate Waste at Point of Generation f->g h Decontaminate Glassware & Surfaces g->h Procedure Complete i Label & Seal Waste Containers h->i j Store Waste in Satellite Accumulation Area i->j k Doff PPE & Wash Hands j->k

Caption: A procedural workflow emphasizing safety checkpoints for handling hazardous chemicals.

Disposal Plan: Environmental Stewardship

All waste generated is considered hazardous. Improper disposal poses a significant environmental risk.

  • Solid Waste: All contaminated disposables (gloves, weighing paper, silica gel) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids."[14]

  • Liquid Waste: All reaction residues and solvent washes must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids." Do not mix with other waste streams.

  • Disposal Protocol: Follow all institutional and local regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) office for pickup and final disposal procedures, which may include high-temperature incineration at a licensed facility.[14]

This comprehensive guide provides the framework for safely incorporating 6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde into your research. By integrating these expert-driven protocols, you build a self-validating system of safety that protects you, your colleagues, and your critical work.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. Pyridine Standard Operating Procedure.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Lab Alley. Pyridine Safety Data Sheet (SDS).
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Merck. (2025, December 22). Safety Data Sheet: pyridine-2-carbaldehyde.
  • Environmental Science & Technology. Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
  • The John D. Walsh Company. Safety Data Sheet: Aromatic Aldehydes.
  • Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
  • ChemScene. (2026, January 5). Safety Data Sheet: 3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde.
  • Perfumer's Apprentice. (2021, October 12). Safety Data Sheet: Aldehyde C-8.
  • Washington State University. Halogenated Solvents Standard Operating Procedure.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Aldehydes, n.o.s..
  • TCI Chemicals. Safety Data Sheet: Pyrrole-2-carboxaldehyde.

Sources

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